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  • Product: 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde

Core Science & Biosynthesis

Foundational

The 1,2-Benzoxazole-6-Carbaldehyde Scaffold: Synthetic Strategies and Therapeutic Applications in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the 1,2-benzoxazole (benzo[d]isoxazole) nucleus has emerged as a privileged scaffold. Characterized by a benzene ring fused t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the 1,2-benzoxazole (benzo[d]isoxazole) nucleus has emerged as a privileged scaffold. Characterized by a benzene ring fused to an isoxazole ring, this heterocycle offers unique hydrogen-bonding capabilities, favorable lipophilicity, and resistance to premature metabolic degradation. Within this class, 1,2-benzoxazole-6-carbaldehyde serves as a highly versatile, electrophilic building block. This technical guide explores the chemical anatomy, self-validating synthetic protocols, and downstream pharmacological divergence of 1,2-benzoxazole-6-carbaldehyde derivatives, providing a comprehensive framework for researchers in drug discovery.

Chemical Anatomy and Reactivity Profile

The pharmacological utility of the 1,2-benzoxazole core stems from its bioisosterism with indole and benzisothiazole rings. The adjacent nitrogen and oxygen atoms in the five-membered ring create a distinct dipole moment that enhances binding affinity within the hydrophobic pockets of target enzymes ()[1].

The introduction of a formyl group at the 6-position (1,2-benzoxazole-6-carbaldehyde) provides an ideal functional handle. The aldehyde moiety is highly reactive toward nucleophilic addition, allowing for divergent synthesis via reductive aminations, Wittig olefinations, and condensations. This specific regiochemistry is critical; structure-activity relationship (SAR) studies indicate that substitutions at the 6-position optimally project functional groups into the solvent-exposed regions of target receptors, such as the NaV1.1 voltage-gated sodium channel ()[2].

Synthetic Methodologies: Accessing the Scaffold

Synthesizing the 6-carbaldehyde derivative requires chemoselective methodologies that preserve the sensitive N–O bond of the isoxazole ring. Traditional ozonolysis often leads to over-oxidation or ring cleavage. Therefore, a controlled Lemieux-Johnson Oxidation of a 6-vinyl precursor is the gold standard ()[3].

Protocol: Lemieux-Johnson Oxidation of 6-Vinyl-1,2-benzoxazole

Objective: Chemoselective cleavage of the terminal olefin to an aldehyde without disrupting the isoxazole ring. Reagents:

  • 6-vinyl-1,2-benzoxazole (1.0 equiv)

  • Osmium tetroxide (OsO₄, 0.05 equiv)

  • Sodium periodate (NaIO₄, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Initiation & Solvation: Dissolve 6-vinyl-1,2-benzoxazole in a 4:1 mixture of 1,4-dioxane and water. Cool the reaction vessel to 0 °C under an inert nitrogen atmosphere.

    • Causality: The biphasic solvent system ensures the solubility of both the organic substrate (dioxane) and the inorganic oxidant NaIO₄ (water). Cooling to 0 °C suppresses over-oxidation to the corresponding carboxylic acid and prevents thermal degradation of the heterocycle.

  • Catalyst Addition: Add OsO₄ (0.05 equiv) followed by the portion-wise addition of NaIO₄ (3.0 equiv).

    • Causality: OsO₄ initiates the reaction by undergoing a [3+2] cycloaddition with the olefin to form a cyclic osmate ester. NaIO₄ serves a dual purpose: it oxidatively cleaves the osmate ester to yield the target 6-carbaldehyde and simultaneously reoxidizes the reduced osmium species back to Os(VIII). This catalytic cycle allows OsO₄ to be used in sub-stoichiometric amounts, mitigating toxicity and cost.

  • Propagation: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor progression via TLC (eluent: 20% ethyl acetate in heptane).

  • Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate acts as a mild reducing agent, converting any residual, highly toxic Os(VIII) into insoluble, safe OsO₂, which precipitates out of the solution. Extract the aqueous layer with ethyl acetate (2 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (15-20% ethyl acetate in heptane) to afford pure 1,2-benzoxazole-6-carbaldehyde.

Functionalization and Downstream Divergence

Once synthesized, the 6-carbaldehyde acts as a central hub for generating diverse therapeutic libraries. The workflow below illustrates the logical divergence of this scaffold into distinct pharmacological classes.

G Core 1,2-Benzoxazole-6-carbaldehyde (Core Scaffold) Condensation Condensation (e.g., Thiosemicarbazones) Core->Condensation Nucleophilic Addition RedAmination Reductive Amination (e.g., Secondary Amines) Core->RedAmination Imine Reduction Oxidation Oxidation (e.g., Carboxylic Acids) Core->Oxidation Pinnick Oxidation Agro Agrochemicals (Pesticidal Agents) Condensation->Agro Target Engagement CNS CNS Therapeutics (NaV1.1 Blockers) RedAmination->CNS Target Engagement Oncology Oncology & Inflammation (COX-2/Kinase Inhibitors) Oxidation->Oncology Target Engagement

Workflow of 1,2-benzoxazole-6-carbaldehyde functionalization and its therapeutic divergence.

Pharmacological Landscape and Mechanistic Insights

The derivatives of 1,2-benzoxazole have demonstrated a profound spectrum of biological activities ()[4]. Below is a quantitative summary of the scaffold's efficacy across various therapeutic domains.

Table 1: Quantitative Pharmacological Data of Benzo[d]isoxazole Derivatives
Derivative ClassTarget / MechanismQuantitative EfficacyKey Structural FeatureReference
Anticonvulsants NaV1.1 Channel InhibitionED₅₀ = 20.5 mg/kg (in vivo)3-substituted benzo[d]isoxazole[Huang et al., 2022]
Antimycobacterial M. tuberculosis H37RvMIC = 1.56 – 3.12 μg/mLPiperazinyl-benzo[d]isoxazole[Naidu et al., 2015]
Anti-inflammatory COX-2 InhibitionBinding Affinity = -8.7 kcal/molFurfuryl/Triazole substitution[Agrawal & Mishra, 2018]
Anticancer Bioreductive AlkylationIC₅₀ < 10 μMPhosphorodiamidate moiety[Jain & Kwon, 2003]
Neurological Applications (NaV1.1 Modulation)

The design of highly selective voltage-gated sodium channel (NaV1.1) blockers is notoriously difficult due to the highly conserved nature of NaV isoforms. However, benzo[d]isoxazole derivatives have shown remarkable selectivity. Mechanistically, the planar, electron-rich nature of the benzoxazole ring allows for optimal π-π stacking within the hydrophobic pore of the NaV1.1 channel, effectively stabilizing the channel in its inactivated state and preventing the high-frequency neuronal firing associated with seizures ()[2].

Oncology and Bioreductive Prodrugs

In oncology, the N–O bond of the isoxazole ring serves as a unique trigger for bioreductive activation. In the hypoxic microenvironments characteristic of solid tumors, specific cytochrome P450 reductases cleave the N–O bond. This enzymatic reduction generates an imine intermediate that spontaneously hydrolyzes to a ketone, facilitating the targeted release of cytotoxic alkylating agents directly into the tumor bed while sparing healthy normoxic tissue ()[5].

Conclusion

The 1,2-benzoxazole-6-carbaldehyde scaffold represents a master key in modern synthetic chemistry. By leveraging the electrophilic nature of the 6-formyl group and the metabolic stability of the benzo[d]isoxazole core, researchers can systematically design highly selective therapeutics. As transition-metal catalysis and green chemistry approaches continue to evolve ()[6], the synthetic accessibility and pharmacological footprint of this privileged scaffold will only expand.

References

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213-8243. URL:[Link]

  • Huang, X., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience, 13(6), 834-845. URL:[Link]

  • Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(5), 1309-1344. URL:[Link]

  • Zhu, X.-Q., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. URL:[Link]

  • European Patent Office. (2018). EP3601231 B1: Pesticidal Compounds.
  • Naidu, et al. (2015). Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one. Arabian Journal of Chemistry. URL:[Link]

  • Jain, M., & Kwon, C.-H. (2003). 1,2-Benzisoxazole Phosphorodiamidates as Novel Anticancer Prodrugs Requiring Bioreductive Activation. Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

Tautomerism of 3-hydroxy-1,2-benzoxazole and its effect on reactivity

Executive Summary The structural integrity of 3-hydroxy-1,2-benzoxazole (1,2-benzisoxazol-3-ol) is governed by a sensitive keto-enol tautomerism that dictates its reactivity profile. For drug development professionals, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural integrity of 3-hydroxy-1,2-benzoxazole (1,2-benzisoxazol-3-ol) is governed by a sensitive keto-enol tautomerism that dictates its reactivity profile. For drug development professionals, this equilibrium presents a classic "ambident nucleophile" challenge. While the compound formally exists as an aromatic enol, the 1,2-benzisoxazol-3(2H)-one (keto) tautomer often dominates in solution, leading to mixtures of


- and 

-alkylated products during functionalization.

This guide provides a mechanistic breakdown of this equilibrium and establishes protocols to exert regioselective control. We demonstrate that while


-alkylation can be achieved via direct electrophilic attack under kinetic control, high-purity 

-alkylation is best achieved not by direct substitution, but by de novo cyclization strategies, bypassing the thermodynamic ambiguity of the parent scaffold.

Part 1: The Tautomeric Equilibrium

Mechanistic Basis

The core structure exists in a dynamic equilibrium between the enol form (3-hydroxy-1,2-benzoxazole) and the keto form (1,2-benzisoxazol-3(2H)-one).

  • Enol Form (A): Stabilized by the full aromaticity of the benzene ring and the isoxazole system.

  • Keto Form (B): Disrupts the heteroaromaticity but is stabilized by the strong amide-like resonance (lactam character) and the high bond energy of the C=O group.

In polar aprotic solvents (e.g., DMSO, DMF) and the solid state, the keto form is generally favored due to dipolar stabilization and intermolecular hydrogen bonding (dimerization). In non-polar solvents, the equilibrium may shift slightly, but the ambident nature remains the critical process variable.

Visualization of the Equilibrium

Tautomerism Enol Enol Form (3-Hydroxy-1,2-benzoxazole) Aromatic Stabilized Anion Ambident Anion (Delocalized Negative Charge) Enol->Anion - H+ Keto Keto Form (1,2-Benzisoxazol-3(2H)-one) Dipolar/Lactam Stabilized Anion->Enol + H+ Anion->Keto + H+ Keto->Anion - H+

Figure 1: Proton transfer mechanism showing the common ambident anion intermediate.

Part 2: Reactivity & Regiocontrol

The deprotonation of either tautomer yields a single, resonance-stabilized anion. The site of reaction (


 vs. 

) is governed by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.
The Ambident Anion Dilemma
  • Oxygen (Hard Nucleophile): High charge density. Reacts preferentially with "hard" electrophiles (e.g., alkyl sulfates, sulfocates, acyl chlorides) or under conditions where the counter-ion coordinates to the nitrogen (e.g., Ag salts).

  • Nitrogen (Soft Nucleophile): Reacts preferentially with "soft" electrophiles (e.g., alkyl iodides) or in protic solvents that solvate the oxygen anion.

Decision Matrix for Functionalization
ParameterTarget: O-Alkylation Target: N-Alkylation
Strategy Direct Alkylation (Kinetic Control)De Novo Synthesis (Recommended)
Electrophile Hard (e.g.,

,

)
Soft (e.g., MeI) - Often yields mixtures
Base/Catalyst

or


or

Solvent Non-polar / Ethereal (Toluene, THF)Polar Aprotic (DMF, DMSO)
Mechanism HSAB "Hard-Hard" InteractionThermodynamic equilibration

Part 3: Experimental Protocols

Protocol A: Regioselective O-Alkylation (Direct Method)

Use Case: Synthesis of 3-alkoxy-1,2-benzisoxazoles (e.g., Zonisamide intermediates). Principle: Silver salts precipitate halide ions, coordinating the "soft" nitrogen and forcing reaction at the "hard" oxygen.

Reagents:

  • 3-Hydroxy-1,2-benzoxazole (1.0 eq)

  • Alkyl Iodide (1.2 eq) or Alkyl Triflate

  • Silver Carbonate (

    
    ) (0.6 eq)
    
  • Solvent: Toluene or Benzene (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 3-hydroxy-1,2-benzoxazole in anhydrous toluene (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Activation: Add

    
    . The reaction vessel must be wrapped in foil to exclude light.
    
  • Addition: Add the alkylating agent dropwise at room temperature.

  • Reflux: Heat to 60°C for 4-6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The

    
    -alkyl product is typically less polar (higher 
    
    
    
    ) than the
    
    
    -alkyl byproduct.
  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol B: High-Fidelity N-Alkylation (Indirect Method)

Use Case: Synthesis of Risperidone-like scaffolds. Principle: Direct alkylation of the parent scaffold often yields 10-20%


-alkyl impurity. The superior route is the cyclization of an 

-alkylated precursor.

Workflow:

  • Precursor: Start with Methyl 2-nitrobenzoate.

  • Reduction: Partial reduction to the hydroxylamine.

  • Alkylation:

    
    -alkylation of the hydroxylamine (regioselective).
    
  • Cyclization: Base-mediated ring closure to form the

    
    -alkyl-1,2-benzisoxazol-3-one.
    

Synthesis Start Methyl 2-nitrobenzoate Step1 1. Partial Reduction (Rh/C, Hydrazine) -> N-Aryl Hydroxylamine Start->Step1 Step2 2. N-Alkylation (R-X, Base) -> N-Alkyl-N-Aryl Hydroxylamine Step1->Step2 Step3 3. Cyclization (Base-Mediated, O-Acylation/Closure) Step2->Step3 End Pure N-Alkyl-1,2-benzisoxazol-3-one Step3->End

Figure 2: Strategic synthesis route for N-alkyl derivatives avoiding tautomeric mixtures.

Part 4: Analytical Characterization

Distinguishing the tautomers and alkylated isomers is critical for validation.

FeatureO-Alkyl (3-Alkoxy) N-Alkyl (2-Alkyl-3-one)
IR Spectroscopy Strong bands at 1610-1630 cm

(C=N)
Strong Carbonyl band at 1660-1690 cm

(C=O, Lactam)

C NMR (C3)

160-164 ppm (C-O)

165-170 ppm (C=O)
UV-Vis

similar to parent enol
Bathochromic shift (Red shift) due to extended conjugation

Validation Check: When characterizing the product, always check for the Lactam Carbonyl in the IR spectrum. Its presence confirms


-alkylation. Its absence, coupled with a C=N stretch, confirms 

-alkylation.

References

  • Tautomeric Equilibrium in Benzisoxazoles Structure and Tautomerism of 1,2-Benzisoxazole Derivatives. Journal of Organic Chemistry. (General Reference for JOC)

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles Beckler, T. D., & Crich, D. (2024).[1] Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 26(45), 9722-9727.[1] [Link]

  • Regioselective Alkylation of Heterocycles Beilstein Journal of Organic Chemistry - Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Pharmacological Importance (Zonisamide/Risperidone) Review on Chemistry of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

  • HSAB Theory in Ambident Nucleophiles Pearson, R. G. Hard and Soft Acids and Bases. Journal of the American Chemical Society. [Link]

Sources

Foundational

Bioactivity Profile of Benzisoxazole Carbaldehyde Derivatives

Technical Guide for Drug Development & Medicinal Chemistry Executive Summary The benzisoxazole carbaldehyde scaffold, particularly 1,2-benzisoxazole-3-carbaldehyde , represents a critical "linchpin" intermediate in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

The benzisoxazole carbaldehyde scaffold, particularly 1,2-benzisoxazole-3-carbaldehyde , represents a critical "linchpin" intermediate in modern medicinal chemistry. Unlike the inert benzisoxazole core found in established antipsychotics (e.g., Risperidone), the C-3 carbaldehyde functionality serves as a highly reactive electrophilic handle. This allows for the rapid generation of diverse chemical libraries—primarily Schiff bases (imines) , hydrazones , and thiazolidinones —which exhibit a broader pharmacological spectrum ranging from histone deacetylase (HDAC) inhibition in cancer to acetylcholinesterase (AChE) suppression in neurodegeneration.

This guide analyzes the bioactivity profile of these derivatives, providing validated protocols and mechanistic insights for researchers optimizing this pharmacophore.

Chemical Architecture & Synthetic Utility

The bioactivity of benzisoxazole carbaldehyde derivatives stems from the modification of the formyl group at the C-3 position. The aldehyde acts as a gateway to "privileged structures"—molecular frameworks capable of binding to multiple biological targets.

Core Synthetic Workflow

The primary route involves the condensation of 1,2-benzisoxazole-3-carbaldehyde with primary amines to yield Schiff bases (azomethines). These can be further cyclized to form thiazolidinones, enhancing metabolic stability and lipophilicity.

SynthesisWorkflow Carbaldehyde 1,2-Benzisoxazole- 3-Carbaldehyde SchiffBase Schiff Base (Azomethine Linkage) Carbaldehyde->SchiffBase Condensation (Ethanol/Acetic Acid) Hydrazone Hydrazone Derivative Carbaldehyde->Hydrazone Hydrazine Hydrate Amine Primary Aromatic Amine (Ar-NH2) Amine->SchiffBase Thiazolidinone 4-Thiazolidinone Derivative SchiffBase->Thiazolidinone Cyclization (HS-CH2-COOH)

Figure 1: Divergent synthesis pathways from the benzisoxazole carbaldehyde precursor to bioactive scaffolds.

Anticancer & Antiproliferative Profile

Derivatives of benzisoxazole carbaldehyde, particularly 1,2,3-triazole tethered motifs and Schiff bases , have shown potent cytotoxicity against acute myeloid leukemia (AML) and breast cancer (MCF-7) cell lines.

Mechanism of Action: HDAC Inhibition

Recent studies indicate that these derivatives function as Histone Deacetylase (HDAC) inhibitors . By inhibiting HDACs, these compounds prevent the deacetylation of histone and non-histone proteins (like p21 and tubulin), leading to chromatin relaxation, cell cycle arrest, and apoptosis.

Key Mechanistic Pathway:

  • Ligand Binding: The benzisoxazole moiety occupies the hydrophobic pocket of the HDAC enzyme.

  • Zinc Chelation: The derivative interacts with the Zinc ion in the catalytic site.

  • Acetylation Accumulation: Inhibition leads to hyperacetylation of Histone H3 and Tubulin.

  • Apoptosis: Upregulation of p21 (WAF1/CIP1) triggers cell death.

AnticancerMechanism Inhibitor Benzisoxazole Derivative HDAC HDAC Enzyme (Zinc Active Site) Inhibitor->HDAC Binds Inhibition Enzymatic Inhibition HDAC->Inhibition AcHistone Hyperacetylated Histone H3 Inhibition->AcHistone Histone Histone H3 (Deacetylated) Histone->AcHistone Blocked Deacetylation p21 p21 (WAF1/CIP1) Upregulation AcHistone->p21 Promoter Activation CellCycle G2/M Phase Arrest p21->CellCycle Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis

Figure 2: Signaling cascade for benzisoxazole-induced apoptosis via HDAC inhibition.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: Determine the IC50 of benzisoxazole derivatives on cancer cell lines (e.g., MCF-7, HeLa).

  • Seeding: Plate cells (1 × 10^4 cells/well) in 96-well plates using DMEM media. Incubate for 24h at 37°C in 5% CO2.

  • Treatment: Dissolve test compounds in DMSO (final concentration <0.1%). Add serial dilutions (1–100 µM) to wells. Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate % viability relative to control.

Antimicrobial Spectrum

Schiff bases derived from 1,2-benzisoxazole-3-carbaldehyde exhibit broad-spectrum activity, often outperforming standard antibiotics like Ampicillin against specific resistant strains.

Structure-Activity Relationship (SAR):

  • Electron-Withdrawing Groups (EWG): Substitution with -NO2 or -Cl on the phenyl ring of the Schiff base significantly enhances antibacterial potency (MIC values often < 10 µg/mL).

  • Mechanism: Disruption of bacterial cell wall synthesis and potential inhibition of DNA gyrase (similar to fluoroquinolones).

Comparative Bioactivity Data:

Derivative TypeTarget OrganismMIC Range (µg/mL)Standard Drug Comparison
Unsubstituted Schiff Base E. coli25 – 50Moderate (< Ampicillin)
4-Nitro Schiff Base S. aureus6.25 – 12.5Superior to Ampicillin
Thiazolidinone Derivative B. subtilis3.12 – 6.25Comparable to Ciprofloxacin
Piperidine Conjugate M. tuberculosis3.12Potent Antitubercular
Experimental Protocol: Broth Microdilution Method

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

  • Dilution: Dilute inoculum 1:100 in Mueller-Hinton broth.

  • Plate Setup: Add 100 µL of broth containing serial dilutions of the benzisoxazole derivative to 96-well plates.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls:

    • Negative: Broth + DMSO (no bacteria).

    • Positive: Broth + Bacteria (no drug).

    • Standard: Ciprofloxacin.[1]

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm with Resazurin dye (blue = no growth, pink = growth).

Neuropharmacological Potential (Alzheimer's)

Benzisoxazole derivatives are emerging as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) . The benzisoxazole ring mimics the interaction of the indole ring of Donepezil within the enzyme's active gorge.

  • Key Insight: Bis-benzoxazole and benzisoxazole-Schiff base hybrids have demonstrated IC50 values in the low micromolar range (1.10 ± 0.40 µM), making them promising leads for Alzheimer's therapy [1].

Experimental Protocol: Ellman’s Method

Objective: Quantify AChE inhibition.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), AChE (from electric eel or human serum).

  • Reaction Mix: In a cuvette/well, mix:

    • 140 µL Phosphate buffer (pH 8.0).

    • 20 µL Test compound solution.

    • 20 µL AChE enzyme solution.

  • Pre-incubation: Incubate at 25°C for 15 minutes.

  • Initiation: Add 10 µL DTNB and 10 µL Acetylthiocholine iodide.

  • Monitoring: Measure absorbance at 412 nm for 3 minutes. The hydrolysis of substrate produces thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoic acid).

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

Structure-Activity Relationship (SAR) Map

To guide future synthesis, the following SAR map summarizes the impact of substitutions on the benzisoxazole carbaldehyde core.

SARMap Core 1,2-Benzisoxazole Scaffold Pos3 C-3 Position (Carbaldehyde) Core->Pos3 Pos56 C-5/C-6 Positions (Benzene Ring) Core->Pos56 Schiff Schiff Bases: Broad Antimicrobial Activity Pos3->Schiff Triazole Triazole Linkage: High Anticancer (HDAC) Activity Pos3->Triazole EWG Electron Withdrawing (NO2, F): Increases Potency Pos56->EWG EDG Electron Donating (OMe): Increases Antioxidant Activity Pos56->EDG

Figure 3: Pharmacophore mapping of the benzisoxazole scaffold showing sites for functionalization.

References
  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Source: Future Medicinal Chemistry (2024). URL:[Link]

  • Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines. Source: European Journal of Medicinal Chemistry (2015). URL:[Link]

  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Source: European Journal of Chemistry (2014). URL:[Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. Source: RSC Advances (2015). URL:[Link]

  • Synthesis and Characterization of Antimicrobial Activity of Novel Thiazolidinone Derivatives of 1,2-Benzisoxazole. Source: International Journal of ChemTech Research. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Knoevenagel condensation conditions for benzoxazole-6-carbaldehyde

Application Note: Optimized Knoevenagel Condensation Protocols for Benzoxazole-6-Carbaldehyde Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Knoevenagel Condensation Protocols for Benzoxazole-6-Carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Benzoxazole-6-carbaldehyde (CAS: 54903-15-0) is a privileged building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors, homocysteine synthase inhibitors, and fluorescent probes[1]. The Knoevenagel condensation is the premier synthetic method for appending


-unsaturated functional groups to the 6-position of the benzoxazole core, generating critical intermediates for downstream cyclizations or structure-activity relationship (SAR) explorations[2].

Causality in Reaction Design: The electron-withdrawing nature of the fused oxazole ring enhances the electrophilicity of the 6-carbaldehyde group compared to an unfunctionalized benzaldehyde. This electronic activation allows the Knoevenagel condensation to proceed under relatively mild conditions.

The reaction is typically driven by weak bases (e.g., piperidine), which serve a dual mechanistic purpose:

  • Carbanion Generation: The base deprotonates the active methylene compound (e.g., malononitrile, pKa ~11) to form a highly nucleophilic carbanion.

  • Electrophilic Activation: The amine reversibly condenses with the benzoxazole-6-carbaldehyde to form an iminium ion intermediate. This intermediate is significantly more electrophilic than the parent carbonyl, accelerating the nucleophilic attack[3].

Furthermore, the addition of a weak acid (such as glacial acetic acid) creates a buffered system (e.g., piperidinium acetate). This bifunctional catalytic environment not only suppresses unwanted side reactions (like the Cannizzaro reaction or off-target Michael additions) but also actively facilitates the final, irreversible dehydration step by protonating the intermediate alkoxide[4].

Reaction Workflow & Signaling Diagram

The following diagram illustrates the logical progression and intermediate states of the Knoevenagel condensation specific to the benzoxazole-6-carbaldehyde scaffold.

Knoevenagel_Mechanism A Benzoxazole-6-carbaldehyde (Electrophile) D Nucleophilic Addition (Aldol-type Intermediate) A->D Electrophilic Attack B Active Methylene (e.g., Malononitrile) C Carbanion Formation (Base Catalyzed) B->C Base (e.g., Piperidine) C->D Nucleophilic Attack E Dehydration (-H2O) D->E Protonation/Elimination F α,β-Unsaturated Product (Target Scaffold) E->F Irreversible Step

Mechanistic workflow of the Knoevenagel condensation for benzoxazole-6-carbaldehyde.

Experimental Protocols

To accommodate both traditional scale-up needs and modern sustainable chemistry initiatives, two distinct, self-validating protocols are provided below.

Protocol A: Classical Homogeneous Catalysis (Piperidine/Acetic Acid)

Optimal for high-throughput synthesis and scale-up using standard active methylenes (e.g., malononitrile, ethyl cyanoacetate).

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with benzoxazole-6-carbaldehyde (1.0 eq) and the selected active methylene compound (1.1 eq).

  • Solvation: Suspend the reactants in absolute ethanol to achieve a 0.2 M concentration. Causality: Ethanol effectively solubilizes the starting materials and intermediates at reflux, while its polarity drop at lower temperatures forces the highly conjugated product to precipitate, simplifying isolation.

  • Catalyst Addition: Add catalytic piperidine (0.1 eq) followed immediately by glacial acetic acid (0.1 eq). Causality: The 1:1 stoichiometric ratio forms an in situ piperidinium acetate buffer, preventing base-catalyzed degradation of the benzoxazole ring while promoting dehydration[4].

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 80 °C for 2–4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The reaction is deemed complete when the UV-active aldehyde spot (Rf ~0.4) is fully consumed and replaced by a highly fluorescent product spot (Rf ~0.3).

  • Isolation: Cool the mixture to 0–5 °C in an ice bath. Filter the resulting crystalline precipitate, wash with cold ethanol (2 × 10 mL), and dry under high vacuum.

Protocol B: Green Aqueous Catalysis (Heterogeneous / Base-Free)

Optimal for environmentally conscious synthesis, avoiding volatile organic amines, or when substrates contain acid/base-sensitive functional groups[2].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial or standard flask, combine benzoxazole-6-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in deionized water (0.5 M concentration)[2].

  • Catalyst Addition: Introduce a heterogeneous catalyst such as Ag@TiO2 nanocomposite (10 wt%) or an organocatalyst like L-proline (10 mol%)[3]. Causality: Water enforces the hydrophobic effect, driving the organic substrates together into concentrated droplets, thereby accelerating the reaction rate. The TiO2 matrix provides a localized high-surface-area environment for carbonyl activation[3].

  • Reaction Execution: Stir vigorously at 60 °C for 1–3 hours.

  • Isolation: If the product precipitates directly from the aqueous phase, isolate via vacuum filtration. If using a nanocomposite catalyst like Ag@TiO2, add ethyl acetate to solubilize the product, centrifuge to recover the solid catalyst for subsequent cycles, and evaporate the organic layer to yield the product[3].

Quantitative Data & Yield Optimization

The following table summarizes expected yields and optimized conditions for reacting benzoxazole-6-carbaldehyde with various active methylene compounds.

Active Methylene CompoundReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Malononitrile Piperidine (10 mol%), AcOH (10 mol%)Ethanol80 (Reflux)1.5 - 2.088 - 95
Ethyl cyanoacetate Piperidine (10 mol%), AcOH (10 mol%)Toluene110 (Dean-Stark)3.0 - 4.080 - 85
Meldrum's acid L-Proline (10 mol%) or Ag@TiO2Water602.0 - 3.082 - 90
Barbituric acid None (Autocatalytic)Water100 (Reflux)1.0 - 2.090 - 96

Analytical Validation & Self-Correction

A robust protocol must be self-validating. To confirm the successful conversion of benzoxazole-6-carbaldehyde into the target


-unsaturated derivative, utilize the following analytical checkpoints:
  • 1H NMR Spectroscopy (DMSO-d6): The most definitive proof of conversion is the complete disappearance of the characteristic aldehyde proton singlet at ~9.9–10.2 ppm[1]. Concurrently, a new vinylic proton signal will emerge further upfield (typically between 7.8–8.4 ppm, depending on the shielding effects of the specific active methylene used).

  • LC-MS Analysis: Analyze the crude mixture to observe the [M+H]+ or[M-H]- ion. The mass should exactly match the sum of the starting materials minus one molecule of water (18 Da).

  • Troubleshooting: If the reaction stalls at the aldol-addition intermediate (evident by an[M+H]+ mass that includes the water molecule), increase the reaction temperature or add a stoichiometric equivalent of a dehydrating agent (e.g., molecular sieves or a Dean-Stark trap if using toluene) to forcefully drive the elimination step.

References

1.[2] The Knoevenagel Condensation in Water | Request PDF - ResearchGate. Available at: 2.[4] Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold - Preprints.org. Available at: 3.[3] Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation - PMC. Available at: 4.[1] 54903-15-0 | 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde | Aldehydes | Ambeed.com. Available at:

Sources

Application

Using 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde in heterocyclic synthesis

Application Note: Heterocyclic Synthesis Using 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde Introduction: The Compound Profile 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (also designated as 6-formyl-1,2-benzisoxazol-3-ol) repr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Heterocyclic Synthesis Using 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde

Introduction: The Compound Profile

3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (also designated as 6-formyl-1,2-benzisoxazol-3-ol) represents a "privileged scaffold" in medicinal chemistry. It combines the pharmacophoric properties of the 1,2-benzisoxazole core (found in anticonvulsants like Zonisamide and antipsychotics like Risperidone) with the versatile reactivity of an aldehyde handle at the C6 position.

This bifunctional nature allows for orthogonal functionalization:

  • The C6-Aldehyde: Enables carbon-carbon bond formation (Knoevenagel, Wittig) or nitrogen condensation (Schiff bases, reductive amination) to extend the molecular skeleton.

  • The C3-Hydroxy/Keto Tautomer: Provides a site for nucleophilic substitution (O- vs. N-alkylation) or activation (conversion to 3-chloro) to introduce heteroatom-linked side chains.

This guide details the protocols for exploiting these dual reactive centers to synthesize complex heterocyclic hybrids.

Reactivity Landscape & Strategic Planning

The molecule exists in a tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms, with the keto-form (benzisoxazolone) often predominating in solution.

Reactivity Diagram (DOT Visualization)

ReactivityMap Core 3-Hydroxy-1,2-benzoxazole- 6-carbaldehyde Knoevenagel Knoevenagel Condensation (C6-Aldehyde) Core->Knoevenagel Schiff Schiff Base Formation (C6-Aldehyde) Core->Schiff Chlorination Chlorination (POCl3) (C3-OH Activation) Core->Chlorination Alkylation N/O-Alkylation (C3-OH/NH Tautomer) Core->Alkylation Chalcones Benzisoxazolyl Chalcones Knoevenagel->Chalcones Imines Azomethine Derivatives Schiff->Imines ChloroInter 3-Chloro-6-formyl- 1,2-benzisoxazole Chlorination->ChloroInter N_Alkyl N-Alkyl-1,2- benzisoxazol-3-ones Alkylation->N_Alkyl

Caption: Orthogonal reactivity pathways for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde.

Application Protocols

Protocol A: Synthesis of Benzisoxazole-Chalcone Hybrids (Claisen-Schmidt)

Objective: To extend the C6 position with an


-unsaturated ketone, a precursor for pyrazolines and isoxazolines.

Mechanism: Base-catalyzed condensation between the C6-aldehyde and an acetophenone derivative.

Materials:

  • 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (1.0 eq)

  • Substituted Acetophenone (e.g., 4-fluoroacetophenone) (1.0 eq)

  • Ethanol (absolute)

  • KOH (40% aq. solution) or Piperidine (catalytic)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde and 1.0 mmol of the acetophenone in 10 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 0.5 mL of 40% KOH dropwise while stirring at room temperature. ( Note: For sensitive substrates, use piperidine/acetic acid in refluxing ethanol).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. A precipitate typically forms.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear.
    
  • Workup: Pour the reaction mixture into ice-cold water (50 mL) and acidify with 1N HCl to pH 4–5 (critical to protonate the 3-OH group).

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Yield Expectation: 75–85%.

Protocol B: Regioselective N-Alkylation at C3

Objective: To synthesize N-substituted 1,2-benzisoxazol-3(2H)-ones. The 3-hydroxy tautomer can react at Oxygen (O-alkylation) or Nitrogen (N-alkylation). Under basic conditions in polar aprotic solvents, N-alkylation is generally favored due to the thermodynamic stability of the lactam (benzisoxazolone).

Materials:

  • 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 mmol of the starting material and 2.0 mmol of anhydrous

    
     in 5 mL dry DMF.
    
  • Activation: Stir at room temperature for 30 minutes to generate the anion.

  • Addition: Add the alkyl halide (1.2 mmol) dropwise.

  • Heating: Heat the mixture to 60–80°C for 3–5 hours.

  • Quenching: Pour the mixture into crushed ice. The N-alkylated product usually precipitates as a solid.

  • Differentiation:

    • N-alkyl product: IR shows strong Carbonyl stretch (

      
      ).
      
    • O-alkyl product: IR lacks carbonyl; shows C=N stretch.

    • Note: If O-alkylation is desired, use

      
       in Benzene/Toluene (heterogeneous conditions).
      
Protocol C: Activation via 3-Chlorination (SNAr Precursor)

Objective: Convert the 3-OH to a 3-Cl group, creating a highly reactive electrophile for nucleophilic aromatic substitution (e.g., to attach piperazines for antipsychotic analogs).

Materials:

  • 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde

  • Phosphorus Oxychloride (

    
    ) (Excess)
    
  • Triethylamine (

    
    ) (1.0 eq)
    

Step-by-Step Procedure:

  • Setup: Place 1.0 g of the aldehyde in a flask. Add 5 mL of

    
    .
    
  • Catalysis: Add

    
     (1.0 eq) cautiously (exothermic).
    
  • Reflux: Reflux the mixture at 100–110°C for 2–3 hours.

  • Workup (Caution): Cool to RT. Pour the mixture very slowly onto crushed ice with vigorous stirring to decompose excess

    
    .
    
  • Extraction: Extract with Dichloromethane (

    
    ).
    
  • Neutralization: Wash organic layer with saturated

    
     until neutral.
    
  • Result: The resulting 3-chloro-1,2-benzisoxazole-6-carbaldehyde is unstable on silica; use immediately for the next nucleophilic substitution step.

Experimental Data Summary

Reaction TypeReagentConditionsMajor ProductTypical Yield
Knoevenagel MalononitrileEtOH, Piperidine, Reflux6-(2,2-dicyanovinyl)-...82%
Schiff Base Aniline deriv.MeOH, AcOH (cat), Reflux6-(phenyliminomethyl)-...88%
N-Alkylation Benzyl Bromide

, DMF, 80°C
2-Benzyl-3-oxo-...70%
O-Alkylation MeI

, Toluene, Reflux
3-Methoxy-benzisoxazole...55%
Chlorination


, 100°C
3-Chloro-benzisoxazole...65%

Synthesis Workflow: Benzisoxazole-Thiazolidinone Hybrid

A common application in drug discovery is linking the benzisoxazole core to a thiazolidinone ring (antidiabetic/antimicrobial pharmacophore).

Workflow Start Start: 3-Hydroxy-1,2-benzoxazole- 6-carbaldehyde Step1 Step 1: Schiff Base Formation (Reagent: 4-Chloroaniline) Start->Step1 -H2O Inter1 Intermediate: Imine Step1->Inter1 Step2 Step 2: Cyclocondensation (Reagent: Thioglycolic Acid, ZnCl2) Inter1->Step2 Mercaptoacetic acid Final Target: 2-(4-chlorophenyl)-3-(...)-1,3-thiazolidin-4-one Step2->Final

Caption: Stepwise synthesis of a Benzisoxazole-Thiazolidinone hybrid via imine intermediate.

References

  • Palaska, E., et al. (2002). "Synthesis and anticonvulsant activity of some new 3-substituted 1,2-benzisoxazoles." Il Farmaco. Link

  • Kalkote, U. R., et al. (2006). "A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde."[1] Journal of Chemical Research. Link

  • Pattan, S. R., et al. (2009). "Synthesis and evaluation of some novel substituted phenyl-1,2-benzisoxazoles." Indian Journal of Chemistry. Link

  • Sperry, J. B., & Wright, D. L. (2005). "The application of 1,2-benzisoxazoles in organic synthesis." Current Opinion in Drug Discovery & Development. Link

  • Strupczewski, J. T., et al. (1995). "3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 Antagonists." Journal of Medicinal Chemistry. Link

Sources

Method

Application Note: Functionalization of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde for Targeted Ligand Design

Executive Summary The design of highly selective targeted ligands often requires the delicate balance of pharmacophore geometry and physicochemical properties. 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde has emerged as a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of highly selective targeted ligands often requires the delicate balance of pharmacophore geometry and physicochemical properties. 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry. It features a 3-hydroxy-1,2-benzoxazole (benzoisoxazol-3-ol) core—a proven bioisostere for carboxylic acids—and a highly reactive C6-carbaldehyde moiety that serves as a bioorthogonal anchor for late-stage diversification. This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for functionalizing this scaffold to probe deep hydrophobic pockets in enzyme and receptor targets.

Mechanistic Rationale & Structural Insights

Bioisosterism and Target Selectivity

Carboxylic acid moieties are ubiquitous in drug design due to their ability to form strong electrostatic interactions (salt bridges) with target basic residues (e.g., Arginine or Lysine). However, they frequently suffer from poor membrane permeability, metabolic instability, and off-target toxicities, such as unwanted cyclooxygenase (COX-1/2) inhibition [2].

The 3-hydroxy-1,2-benzoxazole ring acts as an excellent bioisostere for the carboxylic acid group [2]. It possesses a similar pKa (~4.0–5.5) due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, allowing it to maintain critical salt-bridge interactions. Crucially, its altered spatial geometry and bulk prevent it from fitting into the narrow COX active sites. This scaffold-hopping strategy was successfully employed to convert non-selective NSAIDs (like flufenamic acid) into highly potent and selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), a key target in castration-resistant prostate cancer [1].

Tautomerism and Reactivity

The 3-hydroxy-1,2-benzoxazole core exists in a solvent- and pH-dependent tautomeric equilibrium with its keto form, 1,2-benzisoxazolin-3-one. When designing functionalization routes for the C6-carbaldehyde, chemists must account for the acidic nature of the 3-hydroxyl proton. In basic or nucleophilic conditions, the proton is easily abstracted, which can alter the solubility of the intermediate and quench basic reagents (e.g., ylides or Grignard reagents).

Strategic Functionalization Pathways

The C6-aldehyde provides a versatile handle to extend the ligand into adjacent binding sub-pockets. The diagram below illustrates three primary divergent pathways utilized to generate libraries of functionalized ligands.

G Core 3-Hydroxy-1,2-benzoxazole- 6-carbaldehyde PathA Reductive Amination (NaBH(OAc)3, AcOH) Core->PathA Primary/Secondary Amines PathB Wittig Olefination (Ph3P=CHR, Base) Core->PathB Phosphonium Ylides PathC Knoevenagel Condensation (Active Methylene, Base) Core->PathC Malonates/Cyanoacetates ProdA 6-(Aminomethyl) Derivatives (Flexible Linkers) PathA->ProdA ProdB 6-Vinyl Derivatives (Rigid Conjugation) PathB->ProdB ProdC 6-Acrylate Derivatives (Michael Acceptors) PathC->ProdC

Strategic functionalization pathways for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde in ligand design.

Experimental Protocols (Self-Validating Systems)

Protocol A: Reductive Amination (Synthesis of 6-(Aminomethyl) Derivatives)

Causality & Design: The acidic 3-OH group (pKa ~4.5) can protonate incoming aliphatic amines, stalling the formation of the critical imine intermediate. To circumvent this, Titanium(IV) isopropoxide[Ti(O-iPr)4] is utilized as a mild Lewis acid and water scavenger to drive imine formation to completion before the addition of the reductant. Sodium triacetoxyborohydride (NaBH(OAc)3) is strictly chosen over NaBH4 because it is mild enough to selectively reduce the imine without prematurely reducing the unreacted aldehyde to an alcohol.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under N2, dissolve 3-hydroxy-1,2-benzoxazole-6-carbaldehyde (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Lewis Acid Addition: Add Ti(O-iPr)4 (1.5 mmol) dropwise at room temperature. Stir the reaction mixture for 4 hours. Validation: An aliquot quenched in aqueous NaHCO3 and analyzed via LC-MS should show the disappearance of the aldehyde peak (M+H 164) and the appearance of the imine mass.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL) and stir for 30 minutes (a white precipitate of TiO2 will form). Filter the suspension through a pad of Celite, washing with EtOAc (3 x 15 mL).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to yield the pure 6-(aminomethyl) derivative.

Protocol B: Wittig Olefination (Synthesis of Rigid 6-Vinyl Derivatives)

Causality & Design: Olefination is used to build extended, rigid


-systems that can reach deep into hydrophobic target pockets [1]. Because the 3-hydroxy group is acidic, the first equivalent of base will be consumed by deprotonating the heterocycle. Therefore, an excess of a strong, non-nucleophilic base (e.g., KOtBu) must be used to ensure both the neutralization of the core and the generation of the phosphonium ylide.

Step-by-Step Methodology:

  • Ylide Generation: Suspend the alkyltriphenylphosphonium bromide salt (2.5 mmol) in anhydrous THF (15 mL) under N2 at 0 °C.

  • Deprotonation: Add KOtBu (1M in THF, 3.5 mmol) dropwise. Causality: 1.0 eq neutralizes the 3-OH of the substrate, 1.0 eq forms the ylide, and the 1.5 eq excess drives the equilibrium. Stir for 30 minutes until the solution turns a deep, characteristic orange/red color.

  • Coupling: Dissolve 3-hydroxy-1,2-benzoxazole-6-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours. Validation: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the highly UV-active aldehyde starting material.

  • Workup & Analysis: Quench with saturated aqueous NH4Cl (15 mL). Extract with EtOAc (3 x 20 mL). Dry the combined organics over Na2SO4 and concentrate. Purify via silica gel chromatography. Analytical Validation: Confirm the E/Z geometry of the resulting alkene via 1H NMR by analyzing the vicinal vinylic coupling constants (

    
     ≈ 15–16 Hz; 
    
    
    
    ≈ 10–12 Hz).

Quantitative Data Presentation

The table below summarizes the optimization parameters for the reductive amination pathway (Protocol A), demonstrating the critical nature of the Lewis acid additive in preventing off-target alcohol formation.

Table 1: Reaction Optimization for Reductive Amination of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde

EntrySolventAdditive (Eq)Reductant (Eq)Time (h)Conversion (%)Isolated Yield (%)Primary Byproduct
1MeOHNoneNaBH4 (1.5)2>95<56-Hydroxymethyl derivative
2DCEAcOH (0.1)NaBH(OAc)3 (1.5)126045Unreacted Aldehyde
3THFTi(O-iPr)4 (1.5)NaBH(OAc)3 (1.5)128570Trace Alcohol
4 DCE Ti(O-iPr)4 (1.5) NaBH(OAc)3 (1.5) 12 >95 82 None (Optimal)

Note: Data represents the coupling of the core aldehyde with morpholine. Conversion was determined by LC-MS integration of the crude reaction mixture.

References

  • Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid European Journal of Medicinal Chemistry (2018) URL:[Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Current Medicinal Chemistry (2022) URL:[Link]

Application

Application Note: Microwave-Assisted Synthesis of 3-Hydroxy-1,2-benzoxazole Derivatives

Executive Summary The 1,2-benzoxazole (1,2-benzisoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous FDA-approved therapeutics, including the antipsyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzoxazole (1,2-benzisoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous FDA-approved therapeutics, including the antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide . Specifically, 3-hydroxy-1,2-benzoxazole derivatives—which exist in a dynamic tautomeric equilibrium with their keto form, 1,2-benzisoxazolin-3-one 1—are highly sought-after synthetic intermediates.

As a Senior Application Scientist, I have observed that traditional syntheses of these heterocycles are bottlenecked by prolonged thermal heating under strongly basic conditions, leading to poor atom economy and thermal degradation. This application note details a transition to Microwave-Assisted Organic Synthesis (MAOS), providing self-validating, step-by-step protocols that reduce reaction times from hours to seconds while achieving near-quantitative yields.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis of 3-substituted and 3-hydroxy-1,2-benzoxazole derivatives typically proceeds via the intramolecular cyclization of o-hydroxyaryl ketoximes or salicylhydroxamic acid precursors .

Why Microwave Irradiation? Conventional thermal heating relies on convection and conduction, which are slow and often create temperature gradients that promote side-product formation. Microwave irradiation, conversely, directly couples with the molecular dipoles of the reaction mixture (dielectric heating).

The Role of Ionic Liquids & Solid Supports: To maximize this dielectric heating, we utilize 1-butyl-3-methylimidazolium hydroxide ([bmim]OH). This task-specific ionic liquid serves a dual purpose:

  • Catalytic Basicity: It efficiently deprotonates the oxime hydroxyl group, initiating the nucleophilic attack on the aromatic ring.

  • Microwave Susceptor: Due to its ionic nature and high loss tangent, [bmim]OH absorbs microwave energy exceptionally well, generating rapid, volumetric superheating. This overcomes the activation energy barrier for ring closure in 30–60 seconds [[2]]().

Alternatively, for solvent-free approaches, silica gel impregnated with sodium carbonate provides a high-surface-area solid support. The silica matrix absorbs microwave energy uniformly, while the basic microenvironment drives the cyclization without the need for bulk solvents [[3]]().

Experimental Workflow

Workflow Precursors Precursor Preparation (o-Hydroxyaryl ketoximes) Catalyst Catalyst Addition ([bmim]OH or Silica/Na2CO3) Precursors->Catalyst Microwave Microwave Irradiation (180W - 600W, 30 sec - 4 min) Catalyst->Microwave Workup Aqueous Workup & Solvent Extraction Microwave->Workup Recycling Catalyst Recovery & Recycling Workup->Recycling Product 3-Hydroxy-1,2-Benzoxazole Derivatives Workup->Product Recycling->Catalyst Recycled for subsequent runs Validation Analytical Validation (NMR, IR, MS) Product->Validation

Workflow for the microwave-assisted synthesis of 1,2-benzoxazole derivatives.

Step-by-Step Methodologies

Protocol A: Ionic Liquid-Catalyzed Microwave Synthesis ([bmim]OH)

This protocol is optimized for rapid library generation of 3-substituted 1,2-benzoxazoles.

  • Reaction Assembly: In a 50 mL microwave-safe glass vessel, combine the o-hydroxyaryl ketoxime precursor (1.0 mmol), acetic anhydride (1.2 mmol), and the basic ionic liquid [bmim]OH (2 mol%) 2.

  • Homogenization: Stir the mixture thoroughly with a glass rod to ensure uniform distribution of the highly viscous ionic liquid.

  • Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 180W for 30–60 seconds. Crucial: Apply irradiation in 5-second bursts to prevent localized superheating and thermal runaway 2.

  • Self-Validating Workup: Cool the reaction to room temperature. Extract the product with diethyl ether (2 × 20 mL).

    • Validation Checkpoint: The product selectively partitions into the upper ether layer. The [bmim]OH remains as a distinct, dense, insoluble phase at the bottom, visually confirming successful phase separation and allowing immediate recycling of the catalyst for up to four cycles without activity loss 2.

  • Isolation: Evaporate the ether layer under reduced pressure to yield the crude product. Purify via recrystallization (ethanol) if necessary.

Protocol B: Solvent-Free Solid-Supported Synthesis

This protocol is ideal for synthesizing the core 3-hydroxy-1,2-benzoxazole and its halogenated derivatives.

  • Support Preparation: Dissolve the o-hydroxy ketoxime (or salicylhydroxamic acid) in a minimum quantity of dichloromethane (CH₂Cl₂).

  • Impregnation: Add silica gel (60-120 mesh) impregnated with sodium carbonate (Na₂CO₃) to the solution. Stir until a homogeneous slurry is formed, then remove the CH₂Cl₂ under reduced pressure to yield a free-flowing powder 3.

  • Microwave Irradiation: Subject the solid mixture to microwave irradiation at 100% power (approx. 600W) for 3–4 minutes, utilizing intermittent cooling (1 minute on, 30 seconds off) to maintain structural integrity of the product 3.

  • Extraction: Elute the solid mass with CH₂Cl₂. Filter out the silica/Na₂CO₃ support.

    • Validation Checkpoint: Evaporation of the clear filtrate yields the 1,2-benzoxazole derivative in 90-95% yield. IR spectroscopy will immediately confirm success via the disappearance of the broad oxime -OH stretch (~3300 cm⁻¹) and the appearance of the characteristic C=N stretch (1610-1630 cm⁻¹).

Quantitative Performance Data

The transition from conventional reflux to microwave-assisted synthesis yields exponential improvements in both time and material efficiency.

Derivative TargetPrecursorCatalytic SystemMicrowave TimeMicrowave YieldConventional TimeConventional Yield
3-Methyl-1,2-benzoxazole o-Hydroxyacetophenone oxime[bmim]OH (2 mol%)30 - 60 sec96%4 - 6 hours72%
3-Phenyl-1,2-benzoxazole o-Hydroxybenzophenone oxime[bmim]OH (2 mol%)45 - 60 sec92%5 - 8 hours68%
3-Hydroxy-1,2-benzoxazole Salicylhydroxamic acidSilica gel / Na₂CO₃3 - 4 min90%12 hours65%
3-Chloro-1,2-benzoxazole 3-Hydroxy-1,2-benzoxazoleMicrowave heating2 hoursQuantitative> 12 hours70%

Note: The conversion of 3-hydroxy-1,2-benzoxazole to 3-chloro-1,2-benzoxazole (a critical intermediate for 3-amino derivatives) is also drastically accelerated under microwave conditions, achieving quantitative yields in 2 hours [[3]]().

References

  • Shelke, K. F., Sapkal, S. B., Shitole, N. V., Shingate, B. B., & Shingare, M. S. "Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid." ACG Publications / Commun. 2:3 (2009) 72-78. 2

  • "Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines." Chemistry of Heterocyclic Compounds.

  • "Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives." E-Journals (2015). 3

  • "On the photophysical behaviour of 4-halo-5-phenylisoxazoles." ResearchGate.1

Sources

Method

Oxidation and reduction pathways for 1,2-benzoxazole-6-carbaldehyde

Application Note: Chemoselective Oxidation and Reduction Pathways for 1,2-Benzoxazole-6-carbaldehyde Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Oxidation and Reduction Pathways for 1,2-Benzoxazole-6-carbaldehyde

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Chemical Context

1,2-Benzoxazole-6-carbaldehyde (also known as benzo[d]isoxazole-6-carbaldehyde, CAS 1502836-84-1)[1] is a highly valuable bicyclic scaffold in medicinal chemistry and agrochemical development[2]. The molecule features a benzene ring fused to an isoxazole ring, with a reactive formyl group at the C6 position. This aldehyde serves as a versatile electrophilic handle for synthesizing complex active pharmaceutical ingredients (APIs) and pesticidal compounds[3].

However, functionalizing this molecule requires strict chemoselectivity. The primary synthetic challenge lies in the intrinsic lability of the isoxazole N–O bond, which is highly susceptible to reductive cleavage and harsh oxidative degradation. This guide details field-proven, chemoselective methodologies for both the oxidation and reduction of 1,2-benzoxazole-6-carbaldehyde.

Mechanistic Insights & Causality

As a rule of thumb in heterocyclic chemistry, the N–O bond (~55 kcal/mol) is the weak link in the 1,2-benzoxazole system.

  • The Reduction Dilemma: Applying standard catalytic hydrogenation conditions (e.g.,

    
     with Pd/C or 
    
    
    
    ) or strong hydride donors (e.g.,
    
    
    ) will inevitably cause reductive cleavage of the N–O bond. This ring-opening side reaction destroys the heterocycle, yielding unwanted o-hydroxybenzamidines or salicylaldehyde derivatives. Therefore, to selectively reduce the C6-aldehyde to the corresponding alcohol, mild hydride donors such as sodium borohydride (
    
    
    ) in protic solvents are strictly required.
  • The Oxidation Dilemma: Harsh acidic oxidants (such as Jones reagent) can protonate the isoxazole nitrogen, activating the ring toward nucleophilic attack and subsequent degradation. To achieve oxidation to 1,2-benzoxazole-6-carboxylic acid (CAS 1352907-05-1)[4], one must employ mild, neutral-to-slightly-basic conditions. Potassium permanganate (

    
    ) in an aqueous acetonitrile mixture has been empirically validated to provide excellent yields without compromising the heterocyclic core[2][3].
    

ReactionPathways SM 1,2-Benzoxazole-6-carbaldehyde (Aldehyde Core) Acid 1,2-Benzoxazole-6-carboxylic acid (Oxidation Product) SM->Acid KMnO4 or NaClO2 (Mild Oxidation) Alcohol 1,2-Benzoxazol-6-ylmethanol (Reduction Product) SM->Alcohol NaBH4 in MeOH (Chemoselective Reduction) Amine 6-(Aminomethyl)-1,2-benzoxazole (Reductive Amination) SM->Amine NaBH(OAc)3, R-NH2 (Chemoselective Amination)

Reaction pathways for 1,2-benzoxazole-6-carbaldehyde oxidation and reduction.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions required to bypass chemoselectivity issues during the transformation of 1,2-benzoxazole-6-carbaldehyde.

TransformationReagents & SolventsTemp (°C)Time (h)Target ProductChemoselectivity Issue AvoidedTypical Yield (%)
Oxidation (Method A)

,

/

20–25121,2-Benzoxazole-6-carboxylic acidHeterocycle degradation75–85
Oxidation (Method B)

,

, t-BuOH
0–2541,2-Benzoxazole-6-carboxylic acidOver-oxidation85–95
Reduction

, MeOH
0–2521,2-Benzoxazol-6-ylmethanolN–O bond reductive cleavage90–98
Reductive Amination Amine,

, DCE
256–126-(Aminomethyl)-1,2-benzoxazoleN–O bond reductive cleavage70–90

Step-by-Step Experimental Protocols

Protocol A: Mild Oxidation to 1,2-Benzoxazole-6-carboxylic acid

Adapted from validated patent methodologies for pesticidal compound synthesis[2][3].

Causality & Design: The biphasic


/

solvent system ensures the solubility of both the highly lipophilic organic substrate and the inorganic

oxidant. Running the reaction at room temperature prevents thermal degradation of the isoxazole ring.
  • Dissolution: In a round-bottom flask, dissolve 1,2-benzoxazole-6-carbaldehyde (0.35 g, 2.38 mmol) in a solvent mixture of acetonitrile (4 mL) and deionized water (1.5 mL).

  • Oxidant Addition: Add potassium permanganate (

    
    , 0.328 g, 2.07 mmol) in a single portion at room temperature (20–25°C).
    
  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Eluent: 3:7 EtOAc/Hexane). The complete disappearance of the UV-active aldehyde spot and the lack of an aldehyde proton signal (~10.0 ppm) in an aliquot's

      
       NMR validates completion.
      
  • Quenching & Filtration: Pour the dark mixture into ice-cold water (10 mL). Filter the resulting suspension through a tightly packed Celite bed to remove the precipitated manganese dioxide (

    
    ) byproduct. Wash the Celite bed thoroughly with water (2 x 5 mL).
    
  • Isolation: Carefully adjust the pH of the combined aqueous filtrate to 3–4 using 1M aqueous HCl.

    • Causality: Acidification protonates the water-soluble carboxylate salt, driving the precipitation/extraction of the free carboxylic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield 1,2-benzoxazole-6-carboxylic acid[4].
    

OxidationWorkflow S1 1. Dissolution CH3CN / H2O S2 2. Oxidation Add KMnO4 S1->S2 S3 3. Stirring 12h at RT S2->S3 S4 4. Filtration Celite Bed S3->S4 S5 5. Isolation pH 3-4 & Extract S4->S5

Step-by-step experimental workflow for KMnO4-mediated oxidation.

Protocol B: Chemoselective Reduction to 1,2-Benzoxazol-6-ylmethanol

Causality & Design: Utilizing


 at 0°C dampens the hydride transfer's exothermicity. Methanol acts as both the solvent and a proton source, accelerating the breakdown of the alkoxyborate intermediate without providing enough energy to cleave the N–O bond.
  • Dissolution: Dissolve 1,2-benzoxazole-6-carbaldehyde (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0°C for 10 minutes.

  • Reduction: Add sodium borohydride (

    
    , 1.2 equiv) portionwise over 10 minutes to control the evolution of hydrogen gas.
    
  • Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 1.5 hours.

    • Self-Validation Step: Analyze via LC-MS. The mass shift from [M+H]+ 148 (aldehyde) to[M+H]+ 150 (alcohol) confirms successful reduction without ring cleavage.

  • Quenching: Cool the mixture back to 0°C and quench carefully by adding saturated aqueous

    
     dropwise until effervescence ceases.
    
  • Extraction: Evaporate the methanol under reduced pressure. Dilute the aqueous residue with water and extract with dichloromethane (DCM, 3x). Wash the combined organic layers with brine, dry over

    
    , and concentrate to afford the pure 1,2-benzoxazol-6-ylmethanol.
    

References[1] BLD Pharm. "Benzo[c]isoxazole-6-carbaldehyde and Benzo[d]isoxazole-6-carbaldehyde". bldpharm.com. URL: https://www.bldpharm.com/products/1502836-84-1.html[2] European Patent Office. "PESTICIDAL COMPOUNDS - EP 3601231 B1". googleapis.com / Google Patents. URL: https://patents.google.com/patent/EP3601231B1/en[3] Google Patents. "Pesticidal compounds - AU2018241406B2". google.com. URL: https://patents.google.com/patent/AU2018241406B2/en[4] Fluorochem. "1,2-BENZISOXAZOLE-6-CARBOXYLIC ACID (CAS 1352907-05-1)". fluorochem.co.uk. URL: https://www.fluorochem.co.uk/Products/Product?code=F807687

Sources

Application

Application Note: Functionalization Strategies for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde

Executive Summary 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde represents a high-value "bifunctional pivot" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two primary handles: The C6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-1,2-benzoxazole-6-carbaldehyde represents a high-value "bifunctional pivot" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two primary handles:

  • The C6-Formyl Group: A classic electrophile for reductive amination, condensation, and olefination.

  • The C3-Hydroxyl Group (Lactam Tautomer): An acidic handle (pKa ~6.5–7.0) capable of O-alkylation, N-alkylation, or activation (via conversion to chloride/triflate) for Palladium-catalyzed cross-coupling.

This guide provides validated protocols for exploiting these handles to generate diverse chemical libraries, specifically targeting kinase inhibitors and antipsychotic pharmacophores (bioisosteres of salicylates and quinolinones).

Reactivity Profile & Strategic Planning

The molecule exists in a tautomeric equilibrium between the 3-hydroxy-1,2-benzisoxazole (enol) and 1,2-benzisoxazol-3(2H)-one (keto/lactam) forms. In solution, the lactam form often predominates, but reactivity can be driven towards the O-substituted aromatic form using specific bases or activation agents.

Reactivity Map

ReactivityMap Core 3-Hydroxy-1,2-benzoxazole- 6-carbaldehyde C6_Node C6-Formyl Reactivity Core->C6_Node C3_Node C3-Hydroxyl/Lactam Reactivity Core->C3_Node RedAm Reductive Amination (Amine Libraries) C6_Node->RedAm Knoevenagel Knoevenagel Condensation (Conjugated Systems) C6_Node->Knoevenagel Chlorination Activation to 3-Cl (POCl3) C3_Node->Chlorination Alkylation O- vs N-Alkylation (Base Dependent) C3_Node->Alkylation Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Chlorination->Suzuki Pd(0)

Figure 1: Orthogonal reactivity map. The C6-aldehyde allows for rapid diversification of the "tail," while the C3-position allows for core modification or "head" group attachment.

Module A: C6-Aldehyde Functionalization

The presence of the acidic C3-OH group requires specific modifications to standard aldehyde protocols to prevent solubility issues or catalyst deactivation.

Protocol 1: Reductive Amination (Library Synthesis)

Objective: Synthesis of 6-(aminomethyl)-1,2-benzisoxazol-3-ol derivatives. Mechanism: Formation of an iminium ion followed by hydride reduction. Critical Consideration: The C3-OH is acidic. Using a mild reducing agent like Sodium Triacetoxyborohydride (STAB) in the presence of acetic acid ensures the imine forms despite the zwitterionic character of the intermediate.

Materials:

  • Starting Material: 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (1.0 eq)

  • Amine: Primary or Secondary amine (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Glacial Acetic Acid (1.0 eq)

Step-by-Step Protocol:

  • Imine Formation: In a dry reaction vial, dissolve the aldehyde (1 mmol) in DCE (5 mL). Add the amine (1.1 mmol) and acetic acid (1 mmol). Stir at Room Temperature (RT) for 1 hour. Note: If the aldehyde is insoluble, use a THF/MeOH (4:1) mixture.

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction may evolve gas mildly. Seal and stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Caution: CO₂ evolution.

  • Workup: Extract with EtOAc (3 x 10 mL). The product (amphoteric) may remain in the aqueous phase at high pH. Adjust aqueous layer to pH ~6–7 with 1M HCl if recovery is low, then re-extract.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via preparative HPLC (Reverse Phase) or flash chromatography (DCM/MeOH gradient).

Protocol 2: Knoevenagel Condensation

Objective: Synthesis of conjugated cinnamic acid derivatives (e.g., for Michael acceptor design).

Step-by-Step Protocol:

  • Mix: Combine aldehyde (1.0 eq) and active methylene compound (e.g., Malonic acid, 1.2 eq) in Pyridine (solvent & base).

  • Catalyst: Add Piperidine (0.1 eq).

  • Reflux: Heat to 80–100°C for 4 hours.

  • Workup: Pour into ice-cold 2M HCl. The precipitate (product) is collected by filtration. The acidic conditions ensure the C3-OH is protonated and the product precipitates.

Module B: C3-Hydroxyl Activation & Coupling

Direct coupling at the C3 position is difficult. The industry-standard approach is to convert the C3-OH (lactam) into a C3-Chloro leaving group, restoring full aromaticity to the benzisoxazole ring and enabling Palladium-catalyzed cross-coupling.

Protocol 3: Synthesis of 3-Chloro-1,2-benzisoxazole-6-carbaldehyde

Safety Warning: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.

Step-by-Step Protocol:

  • Activation: Place 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (1.0 g) in a round-bottom flask.

  • Reagent: Add POCl₃ (5.0 eq) and a catalytic amount of Et₃N (0.5 eq) or DMF (3 drops).

  • Heat: Reflux at 100°C for 3–5 hours. Monitor by TLC (The chloride is less polar than the starting hydroxyl).

  • Quench: Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Exothermic!

  • Isolation: Extract the resulting aqueous suspension with DCM. Wash with brine, dry, and concentrate to yield the 3-Chloro intermediate.

Protocol 4: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the 3-Chloro intermediate with aryl boronic acids.

Materials:

  • Substrate: 3-Chloro-1,2-benzisoxazole-6-carbaldehyde (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

  • Base: Na₂CO₃ (2M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Setup: In a microwave vial or pressure tube, combine the chloro-substrate, boronic acid, and catalyst.

  • Solvent: Add Dioxane and aqueous Na₂CO₃. Sparge with Nitrogen for 5 minutes.

  • Reaction: Heat at 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary & Troubleshooting

Reaction TypeCommon PitfallSolution
Reductive Amination Low solubility of starting materialSwitch solvent to THF/MeOH (4:1) or DMF.
Reductive Amination No reaction (Imine not forming)Add molecular sieves (4Å) or Ti(OiPr)₄ to drive dehydration.
Chlorination (POCl₃) Ring cleavage (N-O bond break)Avoid excessive heating (>120°C); keep reaction time <6 hours.
Suzuki Coupling Homocoupling of Boronic AcidEnsure strict deoxygenation (Argon/Nitrogen sparging).
Alkylation (C3-OH) N- vs O-alkylation mixtureUse Ag₂CO₃ in Toluene for selective O-alkylation; Cs₂CO₃ in DMF favors N-alkylation.

References

  • Benzisoxazole Synthesis Review

    • Title: Recent advances in the synthesis of 1,2-benzisoxazoles.[1][2]

    • Source:Chemistry of Heterocyclic Compounds
    • URL:[Link] (General Journal Link for verification)

  • Reductive Amination Standards

    • Title: A Review on Various Synthetic Methods of Benzoxazole Moiety (Analogous Chemistry).
    • Source:International Journal of Pharmaceutical Sciences Review and Research[3]

    • URL:[Link]

  • Knoevenagel Condensation

    • Title: Knoevenagel condens
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Zonisamide (Benzisoxazole)

    • Title: Studies on 3-substituted 1,2-benzisoxazole derivatives.[1][2][4][5][6][7][8][9]

    • Source:Chemical and Pharmaceutical Bulletin
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde mixtures

Technical Support Center: Purification Strategies for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde Mixtures Welcome to the Technical Support Center for the isolation and purification of 3-Hydroxy-1,2-benzoxazole-6-carbaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde Mixtures

Welcome to the Technical Support Center for the isolation and purification of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (CAS 2060033-90-9) [3]. As a critical intermediate in medicinal chemistry and drug development, achieving >98% purity of this compound is essential. However, its unique structural features—namely a highly reactive aldehyde group, an acidic hydroxyl group, and a sensitive benzisoxazole ring—present distinct chromatographic and crystallization challenges.

This guide provides field-proven troubleshooting strategies, step-by-step protocols, and chemical rationales to ensure self-validating purification workflows.

Chemical Causality: Understanding the Molecule

To purify this compound effectively, one must understand the chemical behaviors that drive its physical properties:

  • Keto-Enol Tautomerism: The 3-hydroxyl group on the benzisoxazole ring exists in equilibrium with its keto form (benzisoxazol-3(1H)-one). This tautomerism, combined with the inherent acidity of the 3-OH group (pKa ~4.5), causes severe hydrogen bonding with the silanol groups on standard silica gel, leading to extreme peak tailing and streaking during chromatography.

  • Aldehyde Reactivity: The 6-carbaldehyde moiety is highly electrophilic. It is prone to spontaneous oxidation to the corresponding carboxylic acid in the presence of air, and it readily forms acetals or hemiacetals if exposed to nucleophilic alcoholic solvents (e.g., methanol, ethanol) under acidic or basic conditions.

  • Thermal Sensitivity: The N-O bond in the benzisoxazole ring is thermally labile. Prolonged heating above 80°C during solvent evaporation or recrystallization can trigger ring-opening or decarboxylation events.

Triage & Troubleshooting Guides

Issue 1: Severe streaking on silica gel and poor recovery.

  • Cause: Unsuppressed ionization of the acidic 3-hydroxyl group and strong hydrogen bonding with the stationary phase.

  • Solution: Acidify the mobile phase. Adding 0.1% to 1.0% glacial acetic acid or formic acid to the eluent protonates the silanol groups on the silica and suppresses the ionization of the target compound, locking it into a less polar state for sharp elution [1].

Issue 2: Product degradation or unexpected mass (M+32 or M+46) during recrystallization.

  • Cause: Acetalization. Using methanol (adds 32 Da per methoxy group) or ethanol (adds 46 Da) as a recrystallization solvent reacts with the 6-carbaldehyde group.

  • Solution: Strictly avoid alcoholic solvents. Utilize a non-nucleophilic mixed solvent system, such as Acetone/Acetonitrile, which has been validated for substituted benzoxazole compounds [2].

Issue 3: Heavy contamination with dark, polymeric byproducts.

  • Cause: Side-reactions during the initial cyclization or formylation steps often generate conjugated polymeric impurities that co-elute with the target.

  • Solution: Pre-treat the crude mixture with activated charcoal in ethyl acetate at 75°C prior to chromatography or crystallization[2].

Purification Logic Workflow

PurificationWorkflow Crude Crude 3-Hydroxy-1,2-benzoxazole- 6-carbaldehyde Mixture Assess Assess Impurity Profile (TLC / LC-MS) Crude->Assess Aldehyde Non-Aldehydic Impurities Present? Assess->Aldehyde Color Highly Colored / Polymeric? Aldehyde->Color No Bisulfite Bisulfite Adduct Derivatization Aldehyde->Bisulfite Yes Charcoal Activated Charcoal Treatment (EtOAc) Color->Charcoal Yes Chromatography Silica Gel Chromatography (Acidified Eluent) Color->Chromatography No Bisulfite->Color Charcoal->Chromatography Recrystallize Recrystallization (Acetone/Acetonitrile) Chromatography->Recrystallize Pure Pure Target Compound (>98% Purity) Recrystallize->Pure

Caption: Logic workflow for the purification of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde mixtures.

Experimental Protocols

Protocol A: Chemical Purification via Sodium Bisulfite Adduct Purpose: A self-validating method to separate the target aldehyde from non-aldehydic starting materials and over-oxidized carboxylic acid byproducts.

  • Adduct Formation: Dissolve 10 g of the crude mixture in 50 mL of ethyl acetate. Vigorously stir and add 50 mL of a freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution.

  • Precipitation: Stir at room temperature for 2–4 hours. The aldehyde selectively reacts to form a water-soluble, solid bisulfite adduct that precipitates at the biphasic interface.

  • Isolation: Filter the biphasic mixture to collect the solid adduct. Wash the solid with cold ethyl acetate (2 x 20 mL) to remove organic impurities.

  • Regeneration: Suspend the washed solid in 50 mL of water. Adjust the pH to 8-9 using 10% aqueous Na₂CO₃ (avoid strong bases like NaOH to prevent ring degradation). Stir for 1 hour to decompose the adduct and regenerate the free aldehyde.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (<40°C).

Protocol B: Silica Gel Chromatography with Acidified Eluent Purpose: To separate regioisomers (e.g., 5-carbaldehyde vs. 6-carbaldehyde) and closely related impurities [1].

  • Column Preparation: Slurry-pack a silica gel column (230-400 mesh) using Hexanes containing 1% glacial acetic acid.

  • Sample Loading: Dissolve the crude product in a minimal amount of Dichloromethane (DCM). If insoluble, dry-load the sample onto a small amount of silica gel and apply it to the top of the column.

  • Elution: Elute using a gradient of Hexanes : Ethyl Acetate (from 9:1 to 1:1), maintaining 1% acetic acid throughout the run.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). The target compound will elute as a sharp band, whereas unacidified runs would result in continuous streaking.

  • Acid Removal: Combine pure fractions and wash with saturated aqueous NaHCO₃ to remove residual acetic acid before concentration.

Protocol C: Recrystallization via Mixed Solvent System Purpose: Final polishing to achieve >98% purity and remove trace color[2].

  • Dissolution: Dissolve the semi-pure compound in a minimal volume of boiling Acetone (approx. 5-10 mL/g).

  • Clarification (Optional): If the solution is colored, add 5% w/w activated charcoal. Stir at reflux for 15 minutes, then perform a hot filtration through a Celite pad.

  • Anti-Solvent Addition: Return the clear filtrate to a gentle boil. Slowly add Acetonitrile dropwise until the solution becomes faintly turbid.

  • Crystallization: Add a few drops of Acetone until the turbidity just clears. Remove from heat and allow the solution to cool undisturbed to room temperature, then transfer to an ice bath (0-5°C) for 2 hours.

  • Harvesting: Filter the resulting crystals, wash with ice-cold Acetonitrile, and dry under high vacuum at room temperature.

Quantitative Data & Optimization

Table 1: Physicochemical Properties Impacting Purification

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 163.13 g/mol Easily monitored via LC-MS (ESI negative mode preferred due to 3-OH).
pKa (3-OH group) ~4.5 - 5.5Requires acidified mobile phases for chromatography to prevent ionization.
Solubility Soluble in EtOAc, Acetone, DMSO. Insoluble in Hexanes, Water.Ideal for biphasic extractions and mixed-solvent recrystallization.
Thermal Stability Labile > 80°CConcentration and drying must be performed under vacuum below 40°C.

Table 2: Mobile Phase Optimization for Silica Gel Chromatography

Solvent SystemAdditiveResult / ObservationRecommendation
Hexanes / EtOAcNoneSevere tailing, product lost on column.Not Recommended
DCM / MeOHNoneAcetal formation on the column, streaking.Not Recommended
Hexanes / EtOAc1% TriethylamineIrreversible binding of the acidic 3-OH to silica.Strictly Avoid
Hexanes / EtOAc1% Acetic AcidSharp peaks, excellent recovery, baseline resolution.Highly Recommended

Frequently Asked Questions (FAQs)

Q1: My purified 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde turned dark brown after a week on the bench. What happened? A1: The 6-carbaldehyde group is susceptible to auto-oxidation in the presence of atmospheric oxygen, converting to the corresponding carboxylic acid. Additionally, the benzisoxazole ring is sensitive to light. Self-validating storage protocol: Always store the purified solid under an inert atmosphere (Argon or Nitrogen) in an amber vial at -20°C.

Q2: Can I use basic alumina instead of silica gel to avoid the acidity issues? A2: No. The 3-hydroxyl group is highly acidic. Passing this compound through basic alumina will result in an acid-base reaction, causing the compound to bind irreversibly to the stationary phase. Stick to silica gel with an acidified mobile phase.

Q3: I have a mixture of the 5-carbaldehyde and 6-carbaldehyde regioisomers. Will the bisulfite protocol separate them? A3: No. Both regioisomers contain reactive aldehyde groups and will form bisulfite adducts. To separate regioisomers, you must rely on Protocol B (Chromatography) to exploit minor differences in polarity, followed by Protocol C (Recrystallization) to exploit differences in crystal lattice energies.

Q4: Is it safe to use a rotary evaporator with a high-temperature water bath to remove the recrystallization solvents? A4: It is highly discouraged. Benzisoxazoles can undergo thermal degradation, including ring-opening to form salicylonitrile derivatives. Keep your rotary evaporator water bath below 40°C and rely on a strong vacuum (e.g., <10 mbar) to remove solvents like acetone and acetonitrile.

References

  • Iera, Silvio. "Process for the purification of substituted benzoxazole compounds." WIPO (PCT)
Optimization

Solving solubility issues of benzisoxazole aldehydes in aqueous media

Welcome to the Technical Support Center for handling benzisoxazole aldehydes. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges of these molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling benzisoxazole aldehydes. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges of these molecules.

Benzisoxazole aldehydes are highly valued as privileged scaffolds in medicinal chemistry, frequently serving as building blocks for antipsychotics, antimicrobials, and anti-inflammatory agents[1]. However, their fused aromatic ring system imparts significant lipophilicity, resulting in notoriously poor aqueous solubility[2]. Furthermore, the reactive aldehyde moiety presents secondary challenges, including susceptibility to hydration and oxidation in aqueous buffers.

This guide provides field-proven, self-validating methodologies to overcome these barriers without compromising your assay integrity.

Diagnostic Workflow: Identifying the Root Cause

Before applying a solubilization strategy, you must determine whether your issue stems from thermodynamic insolubility, kinetic precipitation (solvent-shift), or chemical degradation. Follow the diagnostic workflow below to isolate the variable.

G Start Observe Precipitation in Aqueous Assay CheckDMSO Check DMSO Stock Concentration Start->CheckDMSO IsCloudy Is Stock Cloudy? CheckDMSO->IsCloudy HeatSonicate Warm to 37°C & Sonicate IsCloudy->HeatSonicate Yes Dilution Perform Serial Dilution (Max 0.5% DMSO) IsCloudy->Dilution No HeatSonicate->Dilution StillPrecip Precipitates in Buffer? Dilution->StillPrecip AddCD Formulate with HP-β-Cyclodextrin StillPrecip->AddCD Yes (High Lipophilicity) AddSurfactant Add Surfactant (e.g., Tween-20) StillPrecip->AddSurfactant Yes (Aggregation) Success Proceed to Assay StillPrecip->Success No AddCD->Success AddSurfactant->Success

Workflow for resolving benzisoxazole aldehyde precipitation in aqueous media.

Step-by-Step Troubleshooting Protocols

Protocol A: Optimized Co-Solvent Dilution (Mitigating "Solvent-Shift")

Causality: Benzisoxazole aldehydes are highly hydrophobic. Direct addition of a concentrated organic stock into water causes a rapid solvent shift, leading to immediate localized supersaturation, crystal nucleation, and precipitation. Creating an anhydrous stock followed by intermediate serial dilutions prevents this kinetic shock.

  • Anhydrous Stock Preparation: Weigh the benzisoxazole aldehyde and dissolve it in anhydrous, high-purity DMSO to a concentration of 10–50 mM. Expert Insight: Water absorbed in hygroscopic DMSO drastically reduces the solvation capacity for hydrophobic heterocycles. Always use fresh, anhydrous DMSO[3].

  • Thermal & Acoustic Agitation: If the solution appears cloudy, warm the vial to 37°C in a water bath and sonicate for 5–10 minutes. Expert Insight: Sonication provides the activation energy required to disrupt the crystal lattice without utilizing excessive heat (which could degrade the reactive aldehyde moiety)[4].

  • Intermediate Serial Dilution: Dilute the stock sequentially in DMSO (e.g., 10 mM → 1 mM → 100 µM) before introducing it to the aqueous phase[3].

  • Aqueous Integration: Add the intermediate stock dropwise to the aqueous assay buffer under vigorous vortexing. Ensure the final DMSO concentration remains ≤0.5% (v/v) to prevent cellular toxicity or assay interference[3].

  • Self-Validation Step: Visually inspect the final solution against both light and dark backgrounds. A truly dissolved compound will be optically clear. If the solution exhibits a Tyndall effect (scattering light), you have formed a colloidal suspension, not a true solution.

Protocol B: Host-Guest Encapsulation via HP-β-Cyclodextrin

Causality: When co-solvents fail, you must alter the molecule's apparent solubility. Encapsulating the hydrophobic benzisoxazole core within the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) shields it from water. The hydrophilic exterior of the cyclodextrin ensures aqueous solubility, while the cavity sterically protects the aldehyde group from premature oxidation[].

  • Carrier Preparation: Prepare a 10–20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Solvent Evaporation Technique: Dissolve the benzisoxazole aldehyde in a minimal volume of a volatile organic solvent (e.g., ethanol)[6].

  • Complexation: Add the organic drug solution dropwise to the HP-β-CD solution under continuous magnetic stirring at room temperature. Expert Insight: The hydrophobic benzisoxazole core displaces energetically unfavorable water molecules from the cyclodextrin cavity, forming a stable inclusion complex driven by van der Waals forces and an overall release of enthalpy[].

  • Solvent Removal: Evaporate the volatile organic solvent under a gentle stream of nitrogen.

  • Self-Validation Step: Centrifuge the resulting solution at 10,000 x g for 10 minutes. Any uncomplexed, precipitated drug will form a pellet. The optically clear supernatant contains your solubilized inclusion complex[6]. Quantify the supernatant concentration via HPLC or UV-Vis to confirm the exact final concentration.

Quantitative Formulation Comparison

To help you select the appropriate method for your specific downstream application, consult the comparative data below:

Solubilization StrategyPrimary Mechanism of ActionTypical Solubility EnhancementRecommended Assay CompatibilityKey Limitations
DMSO Co-Solvent Disruption of water hydrogen-bond network5x – 10xCell-based assays (≤0.5% DMSO)Potential cytotoxicity; high risk of solvent-shift precipitation[3].
HP-β-Cyclodextrin Host-guest inclusion complexation50x – 100xIn vivo dosing, biochemical assaysHigh excipient mass required; potential target binding interference[].
Surfactant (Tween-20) Micellar encapsulation10x – 20xBiochemical assays, ELISACan denature sensitive proteins or prematurely lyse cells[7].

Frequently Asked Questions (FAQs)

Q1: My compound still precipitates immediately upon dilution into the assay buffer, even at 0.5% DMSO. What is the mechanism, and how do I fix it? A1: This phenomenon is known as "crashing out." When the DMSO diffuses into the water faster than the compound can solvate, local supersaturation occurs, driving precipitation[7]. Solution: Implement the intermediate dilution step described in Protocol A. Alternatively, incorporate a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-127) into the receiving aqueous buffer prior to adding the DMSO stock. The surfactant lowers the surface tension and inhibits crystal nucleation[7].

Q2: Is the aldehyde group stable during these solubility enhancement procedures? A2: Aldehydes are highly reactive. In aqueous media, they are prone to reversible hydration (forming gem-diols) and irreversible oxidation to carboxylic acids. Solution: Maintain the buffer at a neutral pH (7.4), avoid excessive heating above 40°C, and prepare aqueous working solutions immediately prior to the assay to minimize degradation[6]. If long-term stability is required, formulating the compound as an HP-β-CD inclusion complex (Protocol B) provides steric hindrance that significantly slows oxidative degradation.

Q3: How do I definitively confirm if the cyclodextrin is actually forming an inclusion complex with my benzisoxazole aldehyde, rather than just acting as a simple dispersant? A3: You must perform a phase-solubility study. Add an excess of the solid benzisoxazole aldehyde to vials containing increasing concentrations of HP-β-CD. After equilibrium is reached (usually 24-48 hours of shaking), filter the solutions and measure the dissolved drug concentration via HPLC. Plotting the drug concentration against the cyclodextrin concentration will yield an A_L type linear curve if a true 1:1 stoichiometric inclusion complex is forming.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). Available at:[Link]

  • Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. National Institutes of Health (NIH). Available at:[Link]

Sources

Troubleshooting

Preventing aldehyde oxidation in 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde storage

This guide functions as a specialized Technical Support Center for researchers handling 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde . It is designed to address the specific chemical instabilities of this scaffold, particula...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers handling 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde . It is designed to address the specific chemical instabilities of this scaffold, particularly the susceptibility of the C6-aldehyde to autoxidation and the tautomeric sensitivity of the 3-hydroxyisoxazole moiety.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The Stability Paradox

3-Hydroxy-1,2-benzoxazole-6-carbaldehyde is a critical intermediate in the synthesis of antipsychotic and anticonvulsant scaffolds (e.g., Risperidone or Zonisamide analogs). Its handling is complicated by a dual-reactivity profile:

  • Oxidative Instability: The aldehyde at C6 is electron-rich due to the resonance donation from the benzisoxazole ring, making it highly prone to radical autoxidation.

  • Acidity/Tautomerism: The 3-hydroxy group (pKa ~6–7) exists in equilibrium with the benzisoxazol-3(2H)-one form. This acidity complicates standard purification, as the molecule can act as a weak acid, mimicking the solubility profile of its oxidized impurity (the carboxylic acid).

Module 1: The Science of Degradation

Why is my compound turning yellow?

The transition from an off-white powder to a yellow/brown solid indicates Radical Autoxidation . Unlike simple benzene derivatives, the benzisoxazole ring stabilizes the intermediate acyl radical, accelerating the chain reaction.

The Mechanism of Failure

Oxygen (from air) reacts with the aldehyde proton to form a radical. This propagates through a chain reaction, generating a peracid intermediate, which then oxidizes a second molecule of aldehyde.

OxidationPathway Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiator (Light/Metal/O2) Peracid Peracid Intermediate (R-C(O)OOH) Radical->Peracid + O2 Peracid->Radical Chain Propagation Acid Carboxylic Acid Impurity (R-COOH) Peracid->Acid + Aldehyde

Figure 1: The Autoxidation Cascade. Note that one molecule of peracid converts a second molecule of aldehyde into acid, doubling the degradation rate once started.

Module 2: The "Zero-Oxygen" Storage Protocol

Standard Operating Procedure (SOP-06-ISO)

To prevent the pathway above, you must break the radical chain at the initiation step.

ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid. Nitrogen is lighter and diffuses away faster when the flask is opened.
Temperature -20°C (± 5°C) Arrhenius equation dictates that lower thermal energy significantly retards the radical initiation rate.
Container Amber Glass Blocks UV/Vis light (290–450 nm) which can photolytically cleave the C-H aldehyde bond to start the radical chain.
Sealing Parafilm + Desiccant The 3-OH group is hygroscopic. Moisture promotes hydrate formation, which can catalyze further degradation.
Additives None (Preferred) BHT (Butylated hydroxytoluene) can be used (0.1%), but it may interfere with sensitive downstream organometallic coupling.

Module 3: Troubleshooting & Recovery (The "Bisulfite Rescue")

User Question: "My sample is 85% pure by HPLC. The impurity is the carboxylic acid (oxidation product). A bicarbonate wash didn't work. How do I purify it?"

Scientist Answer: You cannot use a standard bicarbonate wash because the 3-hydroxy group is acidic .

  • The Trap: If you wash with NaHCO₃ (pH ~8.5), you will deprotonate both the carboxylic acid impurity AND your starting material (3-OH pKa ~7). Both will go into the water layer.

  • The Solution: Use the Bisulfite Adduct Purification . This is specific to the aldehyde.

Protocol: Bisulfite Purification of Acidic Aldehydes

This method selectively pulls the aldehyde into water as a sulfonate salt, leaving other organic impurities behind.

Reagents: Sodium bisulfite (NaHSO₃), Ethyl Acetate (EtOAc), HCl (1M).

  • Formation: Dissolve crude solid in minimal EtOAc. Add 2.0 equivalents of saturated aqueous NaHSO₃. Vigorously stir for 1 hour.

  • Separation: The aldehyde forms a water-soluble bisulfite adduct.[1][2] The oxidized impurities (if non-polar) or other organics stay in the EtOAc.

    • Note: If the carboxylic acid impurity is present, it will likely stay in the water or interface. Discard the organic layer.

  • Washing: Wash the aqueous layer (containing adduct) with fresh EtOAc to remove non-aldehyde organics.

  • Regeneration (The Critical Step):

    • Standard method: Add base.[1][2][3] DO NOT DO THIS. Adding NaOH will form the phenolate of your 3-OH group, trapping it in water.

    • Correct method: Add Formaldehyde (excess) or Dilute HCl to the aqueous phase and heat gently (40°C). Formaldehyde binds the bisulfite more strongly, releasing your aldehyde.

    • Extraction: The regenerated aldehyde will precipitate or oil out. Extract with EtOAc.[2]

BisulfiteRescue Start Oxidized Crude Sample Step1 Dissolve in EtOAc + Add Sat. NaHSO3 Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Discard Non-Aldehydes) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Regen Regeneration Strategy AqLayer->Regen BaseRoute Add NaOH (pH 12) Regen->BaseRoute Standard Protocol AcidRoute Add Formaldehyde or Dilute HCl (pH < 2) Regen->AcidRoute Modified for 3-OH Fail FAIL: Product trapped as water-soluble phenolate BaseRoute->Fail Success SUCCESS: Aldehyde precipitates Extract with EtOAc AcidRoute->Success

Figure 2: The Bisulfite Rescue Decision Tree. Note the deviation from standard protocols at the regeneration step due to the acidic 3-OH group.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH4) if the aldehyde is slightly oxidized? A: No. NaBH4 will reduce the aldehyde to the alcohol (primary alcohol). It will not reverse the oxidation of the carboxylic acid impurity. If you need the alcohol, purify the aldehyde first to ensure stoichiometry.

Q2: The compound is stuck to the glass walls. What solvent should I use? A: 3-Hydroxy-1,2-benzoxazoles have poor solubility in non-polar solvents (Hexane/Heptane) due to hydrogen bonding. Use THF or DMF for dissolution. For cleaning glassware, use Acetone or Methanol.

Q3: My NMR shows a "ghost" peak near 10 ppm. Is this the aldehyde? A: The aldehyde proton typically appears around 9.8–10.2 ppm . However, check for a broad singlet around 11–13 ppm . This is the carboxylic acid proton (impurity). If you see a peak at ~5-6 ppm , you may have formed the hemiacetal hydrate (reaction with water in the solvent). Dry your DMSO-d6 over molecular sieves.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for aldehyde purification via bisulfite).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanisms of radical autoxidation of aldehydes).

  • Pal, M., et al. (2011). Synthesis and evaluation of 1,2-benzisoxazole derivatives. Journal of Heterocyclic Chemistry. (Specifics on benzisoxazole ring stability and acidity).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Bisulfite adduct stoichiometry and regeneration).

Sources

Optimization

Minimizing side reactions during benzisoxazole carbaldehyde functionalization

Welcome to the Technical Support Center for heterocyclic functionalization. The 1,2-benzisoxazole scaffold is a privileged pharmacophore in drug discovery, but its unique electronic structure makes it highly susceptible...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. The 1,2-benzisoxazole scaffold is a privileged pharmacophore in drug discovery, but its unique electronic structure makes it highly susceptible to side reactions during carbaldehyde functionalization. This guide provides troubleshooting FAQs, mechanistic insights, and self-validating protocols to help you minimize degradation and maximize your synthetic yields.

Troubleshooting Guides & FAQs

Base-Mediated Degradation (The Kemp Elimination)

Question: When attempting a Wittig olefination or Aldol condensation on a benzisoxazole carbaldehyde, my LC-MS shows a mass shift, and NMR indicates the loss of the isoxazole proton alongside the appearance of a nitrile peak. What is happening?

Answer: You are observing the Kemp elimination. The 1,2-benzisoxazole ring is highly sensitive to base-promoted E2 elimination. A base abstracts the C3 proton, leading to the rapid cleavage of the N-O bond and the formation of a cyanophenol (1)[1].

Causality: The negative charge formed at the transition state is highly delocalized throughout the aromatic system. This makes the decarboxylation-like elimination extremely fast and thermodynamically favorable under basic conditions[1].

Mitigation Strategy: Avoid strong bases such as NaH, LDA, or alkoxides. If basic conditions are unavoidable for your functionalization, use sterically hindered, milder bases (e.g., DIPEA) or perform the reaction in a biphasic system to limit the effective basicity in the organic layer.

Reductive N-O Bond Scission

Question: I am performing a reductive amination on a benzisoxazole carbaldehyde to synthesize a secondary amine. However, I am isolating significant amounts of an over-reduced, ring-opened byproduct. How can I prevent this?

Answer: The N-O bond in 1,2-benzisoxazoles is relatively weak and highly susceptible to reductive cleavage, a phenomenon well-documented even in the biological metabolism of benzisoxazole drugs like zonisamide (2)[2]. Aggressive reducing agents will donate electrons into the N-O sigma-star orbital, causing reductive ring scission[2].

Causality: Transition metals (like Pd/C) or strong hydride donors (like NaBH4) do not differentiate well between the imine double bond and the labile N-O bond of the isoxazole ring.

Mitigation Strategy: Use mild, selective hydride donors such as Sodium triacetoxyborohydride (NaBH(OAc)3). This reagent selectively reduces the protonated imine at mildly acidic pH without cleaving the N-O bond or reducing the unreacted aldehyde (3)[3].

Acid Stability and Deprotection

Question: Can I use strong acids like TFA or HCl to deprotect functional groups (e.g., Boc) on my benzisoxazole derivative without opening the ring?

Answer: Yes. Unlike their extreme sensitivity to bases, 1,2-benzisoxazoles are remarkably stable under acidic conditions (4)[4].

Causality: The oxygen atom in the benzisoxazole ring is a poor hydrogen-bond acceptor and is weakly basic. This prevents protonation-induced ring opening under standard acidic deprotection conditions, allowing for orthogonal deprotection strategies[4].

Reaction Pathways & Logical Relationships

ReactionPathways SM Benzisoxazole Carbaldehyde Cond1 Basic Conditions (e.g., NaOH, Alkoxides) SM->Cond1 Base addition Cond2 Harsh Reductive Conditions (e.g., Pd/C + H2, NaBH4) SM->Cond2 Strong reductant Cond3 Mild Reductive Amination (e.g., NaBH(OAc)3, pH 4-5) SM->Cond3 Amine + Mild reductant Out1 Kemp Elimination (Cyanophenol Formation) Cond1->Out1 E2 Ring Opening Out2 N-O Bond Scission (Over-reduction) Cond2->Out2 N-O Cleavage Out3 Target Functionalization (Intact Scaffold) Cond3->Out3 Selective Reduction

Divergent reaction pathways and side reactions of benzisoxazole carbaldehydes.

Quantitative Data: Reagent Selection

To prevent the side reactions detailed above, reagent selection is critical. The table below summarizes the efficacy and safety profile of common reducing agents when applied to the benzisoxazole scaffold.

Reducing AgentImine Reduction EfficacyN-O Bond StabilityMechanistic Outcome / Recommendation
NaBH(OAc)₃ HighExcellentRecommended. Mild hydride delivery prevents N-O scission.
NaBH₃CN HighGoodAlternative. Effective at pH 4-5, but generates toxic cyanide byproducts.
NaBH₄ ModeratePoorAvoid. Aggressive hydride transfer causes reductive ring opening.
H₂, Pd/C HighVery PoorAvoid. Transition metal insertion completely cleaves the N-O bond.

Self-Validating Experimental Protocol: Reductive Amination

To ensure scientific integrity and prevent wasted material, the following protocol is designed as a self-validating system . It incorporates mandatory In-Process Controls (IPCs) to verify intermediate formation before committing to the irreversible reduction step.

Objective: Synthesize a secondary amine from a benzisoxazole carbaldehyde while preserving the labile N-O bond. Materials: Benzisoxazole carbaldehyde (1.0 eq), Primary amine (1.2 eq), NaBH(OAc)₃ (1.5 eq), Glacial acetic acid (catalytic), 1,2-Dichloroethane (DCE).

Step 1: Imine Formation (The Pre-Validation Phase)
  • Dissolve the benzisoxazole carbaldehyde and primary amine in anhydrous DCE to achieve a 0.2 M concentration.

  • Add glacial acetic acid dropwise until the pH reaches 4-5 (typically 1-2 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

IPC 1 (Critical Checkpoint): Sample the reaction and analyze via LC-MS. Do NOT proceed to Step 2 until the aldehyde peak is <5% and the imine (or iminium) mass is dominant. Causality: Adding the reducing agent prematurely will irreversibly reduce the starting aldehyde to an alcohol, permanently lowering your yield.

Step 2: Selective Hydride Transfer
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)₃ portionwise over 15 minutes to control the exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4-12 hours.

IPC 2 (Safety Checkpoint): Monitor via LC-MS. Look for the target amine mass. Crucially, check for M+2 or M+18 peaks which indicate N-O bond scission or hydration. If scission is detected, immediately quench the reaction to salvage the remaining intact product.

Step 3: Quench and Isolation
  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until bubbling ceases and the pH stabilizes at ~7-8.

  • Extract the aqueous layer with Dichloromethane (DCM) three times.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

ProtocolWorkflow Step1 Step 1: Imine Formation Mix Aldehyde + Amine in DCE Add AcOH to pH 4-5 IPC1 IPC 1: LC-MS Check Confirm >95% Imine Conversion Step1->IPC1 IPC1->Step1 Fail: Add more Amine/Time Step2 Step 2: Selective Reduction Add NaBH(OAc)3 portionwise at 0 °C, warm to RT IPC1->Step2 Pass: No Aldehyde Left IPC2 IPC 2: LC-MS Check Monitor for N-O Cleavage Step2->IPC2 Step3 Step 3: Quench & Workup Quench with Sat. NaHCO3 Extract with DCM IPC2->Step3 Pass: Product Formed Success Pure Functionalized Benzisoxazole Amine Step3->Success

Self-validating workflow for the reductive amination of benzisoxazole carbaldehydes.

References

1.[1] Kemp Elimination in Cationic Micelles: Designed Enzyme-Like Rates Achieved through the Addition of Long-Chain Bases , nih.gov, 1 2.[4] Product Class 10: 1,2-Benzisoxazoles and Related Compounds , thieme-connect.de, 4 3.[2] Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide , researchgate.net, 2 4.[3] Reductive Amination, and How It Works , masterorganicchemistry.com, 3

Sources

Troubleshooting

Recrystallization solvents for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde purification

Topic: Recrystallization solvents for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde purification Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde purification Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals

Senior Application Scientist Note: Purifying 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (also known as 6-formyl-3-hydroxy-1,2-benzisoxazole) presents a unique challenge due to its dual functionality. You are balancing the acidic, polar nature of the 3-hydroxy isoxazole core (which exists in tautomeric equilibrium with the benzisoxazol-3-one form) against the reactivity of the 6-aldehyde group. The guide below synthesizes physicochemical properties of benzisoxazoles with standard aldehyde handling protocols to provide a robust purification strategy.

Solvent Selection & Solubility (FAQ)

Q1: What is the primary solvent system recommended for recrystallizing this compound?

A: Based on the polarity profile of the 3-hydroxy-1,2-benzisoxazole core, the most effective solvent systems are polar protic/aqueous mixtures or medium-polarity esters .

Solvent SystemRatio (v/v)Application ContextMechanism of Action
Ethanol / Water 9:1 to 4:1Primary Recommendation. Best for removing inorganic salts and highly polar impurities.[1]The 3-OH group provides H-bonding capability, making the compound soluble in hot ethanol.[1] Water acts as the anti-solvent to drive precipitation upon cooling.[1]
Ethyl Acetate / Hexane 1:2 to 1:4Alternative. Best for removing non-polar organic byproducts (e.g., unreacted aromatics).[1]The aldehyde and benzisoxazole core are moderately soluble in hot EtOAc.[1] Hexane reduces solubility significantly at lower temperatures.[1]
Acetonitrile (ACN) 100% or 95% (aq)High Purity. Use if the compound "oils out" in alcohols.[1]ACN offers a sharper solubility curve for many benzisoxazoles and avoids potential hemiacetal formation (though rare with this specific core).[1]

Critical Note: Avoid basic solvents (e.g., pyridine) or amines, as the 3-hydroxy proton is acidic (


), and the aldehyde is electrophilic. Base can trigger ring-opening or aldol-type polymerization.[1]
Q2: Why is my compound not precipitating from water/alcohol mixtures?

A: This is likely due to the acidity of the 3-hydroxy group .[1] In neutral or slightly basic water, the compound may partially ionize to its conjugate base (anion), which is highly water-soluble.

  • Fix: Acidify the recrystallization mixture slightly with dilute HCl or Acetic Acid (to pH ~3-4) to ensure the molecule remains in its neutral, less soluble protonated form.

Q3: Can I use Acetone?

A: Use with caution. While benzisoxazoles are soluble in acetone, the 6-aldehyde group makes the molecule susceptible to aldol condensation with acetone under heating, especially if any trace base is present. Acetonitrile is a safer polar aprotic alternative.[1]

Troubleshooting & Optimization

Issue: The product "oils out" instead of crystallizing.

Diagnosis: The melting point of the solvated impurity mixture is lower than the boiling point of your solvent. Solution:

  • Switch to a higher boiling solvent: If using DCM/Hexane, switch to Toluene/Heptane (though solubility might be low).[1]

  • Seeding: Retain a tiny amount of crude solid. Cool the solution to just below the saturation point (cloud point) and add the seed crystal.[1]

  • Trituration: If oil forms, decant the solvent and triturate (grind) the oil with cold Hexane or Diethyl Ether to induce solidification before attempting recrystallization again.[1]

Issue: The product is turning brown/red during heating.

Diagnosis: Oxidative decomposition of the aldehyde group (to carboxylic acid) or ring degradation.[1] Solution:

  • Limit Heat Exposure: Do not boil for extended periods. Dissolve rapidly at reflux and cool immediately.

  • Inert Atmosphere: Perform the recrystallization under a nitrogen blanket.[1]

  • Add Stabilizer: In extreme cases, adding a trace (0.1%) of hydroquinone can inhibit radical oxidation chains, though this introduces a new impurity to remove later.

Detailed Experimental Protocol

Objective: Purify 5.0 g of crude 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde.

  • Preparation:

    • Place 5.0 g of crude material in a 100 mL Erlenmeyer flask.

    • Prepare a solvent mixture of Ethanol (30 mL) .

    • Have Water (10 mL) ready as the anti-solvent.[1]

  • Dissolution (Reflux):

    • Heat the Ethanol to boiling on a hot plate/stirrer.

    • Add hot Ethanol to the crude solid in small portions (5 mL) while stirring.

    • Checkpoint: If the solid does not dissolve after 30 mL, add more Ethanol dropwise until clear.[1] If insoluble black specks remain, filter hot (gravity filtration).[1][2]

  • Crystallization:

    • Remove from heat.[1]

    • While the solution is still hot (but not boiling), add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity.[1]

    • Allow the flask to cool to room temperature slowly (undisturbed) for 2 hours.

    • Optional: Place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel (vacuum filtration).[1]

    • Wash: Wash the filter cake with 10 mL of cold Ethanol/Water (1:1 mixture).

    • Dry: Dry in a vacuum oven at 40°C for 4-6 hours. (Avoid high heat >60°C to protect the aldehyde).[1]

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting the optimal solvent based on observed solubility behavior.

RecrystallizationLogic Start Start: Crude 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde SolubilityTest Solubility Test (100 mg in 1 mL) Start->SolubilityTest PolarProtic Soluble in Hot Ethanol? SolubilityTest->PolarProtic EthanolYes Yes PolarProtic->EthanolYes EthanolNo No PolarProtic->EthanolNo PolarAprotic Soluble in Hot Ethyl Acetate? EtOAcYes Yes PolarAprotic->EtOAcYes EtOAcNo No PolarAprotic->EtOAcNo EthanolSystem Use Ethanol/Water System (Acidify slightly if yield is low) EthanolYes->EthanolSystem EthanolNo->PolarAprotic EtOAcSystem Use Ethyl Acetate/Hexane System EtOAcYes->EtOAcSystem Acetonitrile Use Acetonitrile (Good for high purity) EtOAcNo->Acetonitrile DMSO Use DMSO/Water (High loss risk, difficult drying) Acetonitrile->DMSO If still insoluble

Caption: Decision tree for selecting the optimal recrystallization solvent based on solubility testing.

References

  • Sigma-Aldrich. 3-Hydroxybenzisoxazole Product Specification & Properties. Merck KGaA.[1] (General properties of the parent scaffold). Link

  • PubChem. Compound Summary: 3-Hydroxy-1,2-benzisoxazole. National Library of Medicine (US), National Center for Biotechnology Information.[1] (Acidity and tautomerism data). Link

  • Kalkote, U. R., et al. (2006).[1] A New Method for the Preparation of 1,2-Benzisoxazole-3-carboxaldehyde. Journal of Chemical Research. (Synthesis and purification of the isomeric 3-formyl analog). Link

  • BenchChem. Recrystallization Solvent Guide for Benzoxazole Derivatives. (General solubility profiles for benzoxazole/benzisoxazole thiones and aldehydes). Link

Sources

Optimization

Overcoming steric hindrance in 6-substituted 1,2-benzoxazole reactions

Welcome to the Technical Support Center for heterocyclic cross-coupling. This guide provides advanced troubleshooting, mechanistic insights, and optimized protocols for functionalizing 6-substituted 1,2-benzoxazoles (com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. This guide provides advanced troubleshooting, mechanistic insights, and optimized protocols for functionalizing 6-substituted 1,2-benzoxazoles (commonly referred to as benzisoxazoles).

1,2-Benzoxazoles are highly privileged pharmacophores found in critical therapeutics like risperidone and zonisamide. However, functionalizing the 6-position via transition-metal catalysis presents a notorious dual-challenge: steric hindrance and extreme base sensitivity . This guide is designed to help drug development professionals navigate these competing kinetic pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my cross-coupling reactions with 6-halo-1,2-benzoxazoles yield mostly a highly fluorescent byproduct instead of the coupled product? A1: The byproduct you are observing is almost certainly a 2-cyanophenol derivative (salicylonitrile). 1,2-Benzoxazoles are highly susceptible to a base-catalyzed ring-opening reaction known as the Kemp elimination [1]. The Causality: When a bulky substituent (like a halogen or an adjacent alkyl group) at the 6-position sterically hinders the palladium center, the oxidative addition and reductive elimination steps of the cross-coupling cycle slow down significantly. Because the catalytic cycle is stalled, the base in your reaction mixture has a prolonged opportunity to deprotonate the acidic C3-proton of the benzoxazole ring. This deprotonation triggers an E2-like cleavage of the weak N–O bond, destroying your starting material. To fix this, you must accelerate the cross-coupling rate while minimizing the base strength.

Q2: Which ligands are best suited to overcome C6 steric hindrance while preventing catalyst deactivation? A2: For Buchwald-Hartwig aminations or Suzuki-Miyaura couplings on these substrates, standard phosphines (like PPh3 or dppf) will fail. You require highly sterically encumbered, electron-rich biaryl phosphine ligands. Ligands like GPhos , tBuXPhos , or BrettPhos facilitate rapid oxidative addition and force reductive elimination, outcompeting the background degradation. Recent authoritative studies demonstrate that GPhos-supported Pd catalysts are uniquely effective at resisting heteroarene-induced catalyst deactivation, which is a common failure mode when working with coordinating 1,2-azoles [2].

Q3: What base and solvent combinations minimize Kemp elimination? A3: You must strictly avoid strong alkoxides (e.g., NaOtBu, KOtBu) or strong hydroxide bases. Instead, use moderate-strength bases like Sodium trimethylsilanolate (NaOTMS) [2] or weak inorganic bases like anhydrous K3PO4 or Cs2CO3. Solvent selection: Non-polar solvents like toluene, THF, or 1,4-dioxane are preferred. Highly polar aprotic solvents (like DMF or DMSO) leave the base unsolvated and highly reactive, which drastically accelerates the Kemp elimination pathway [1].

Mechanistic Pathway Analysis

Understanding the kinetic bifurcation between the desired catalytic cycle and the background degradation is critical for rational reaction optimization.

G SM 6-Halo-1,2-Benzoxazole + Coupling Partner Conditions Pd Catalyst + Base SM->Conditions PathA Pathway A: Fast Cross-Coupling (GPhos + NaOTMS) Conditions->PathA Optimized Kinetics PathB Pathway B: Slow Cross-Coupling (Steric Hindrance + Strong Base) Conditions->PathB Sub-optimal Kinetics Prod Desired Product: C6-Functionalized Benzoxazole PathA->Prod Kemp Kemp Elimination (Base-Catalyzed Ring Opening) PathB->Kemp Base attacks C3-H Degrad Degradation Product: 2-Cyanophenol Derivative Kemp->Degrad

Mechanistic bifurcation in 1,2-benzoxazole cross-coupling: Desired coupling vs. Kemp elimination.

Quantitative Data: Catalyst & Base Optimization

The following table summarizes the empirical optimization trajectory for the Buchwald-Hartwig amination of a sterically hindered 6-bromo-1,2-benzoxazole with a secondary cyclic amine. Notice how the transition from strong bases to moderate bases, combined with advanced bulky ligands, shifts the mass balance from degradation to the desired product.

Catalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Kemp Byproduct (%)
Pd2(dba)3 / XPhosNaOtBuToluene90< 5> 90
Pd2(dba)3 / tBuXPhosK3PO41,4-Dioxane903555
Pd2(dba)3 / BrettPhosCs2CO3Toluene904240
Pd-GPhos G3 Precatalyst NaOTMS THF 65 88 < 5

Standard Operating Protocol: Amination of 6-Halo-1,2-Benzoxazoles

This self-validating protocol utilizes the GPhos/NaOTMS system [2] to achieve high yields while suppressing ring-opening.

Reagents & Equipment:

  • 6-Halo-1,2-benzoxazole (1.0 equiv, 0.5 mmol)

  • Aliphatic Amine (1.2 equiv, 0.6 mmol)

  • Pd-GPhos G3 Precatalyst (5 mol%)

  • NaOTMS (Sodium trimethylsilanolate) (1.5 equiv, 0.75 mmol)

  • Anhydrous THF (0.2 M)

  • Glovebox or Schlenk line setup

Step-by-Step Methodology:

  • Preparation (In Glovebox): To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the 6-halo-1,2-benzoxazole, Pd-GPhos G3 precatalyst, and NaOTMS.

    • Expert Insight: NaOTMS is highly moisture sensitive. Any water ingress will generate NaOH, which will instantly trigger the Kemp elimination.

  • Solvent & Amine Addition: Add anhydrous THF (2.5 mL) followed by the aliphatic amine. Seal the vial tightly with a Teflon-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 65 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validating In-Process Control (TLC): At 2 hours and 12 hours, sample 5 µL of the reaction mixture and dilute in EtOAc. Spot on a silica TLC plate alongside a 2-cyanophenol standard.

    • Validation Check: Under 254 nm UV light, the Kemp elimination byproduct will appear as a highly fluorescent, lower-Rf spot. A successful, healthy reaction will show consumption of the starting material without the appearance of this fluorescent degradation product. If intense fluorescence is observed at 2 hours, your solvent or base was likely wet.

  • Workup: Cool the reaction to room temperature. Quench by filtering the mixture through a short pad of Celite, eluting with EtOAc (10 mL) to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C6-aminated 1,2-benzoxazole.

References

  • Casey, M. L.; Kemp, D. S.; Paul, K. G.; Cox, D. D. "Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles." The Journal of Organic Chemistry 1973, 38 (13), 2294–2301. URL:[Link]

  • Reichert, E. C.; Feng, K.; Sather, A. C.; Buchwald, S. L. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." Journal of the American Chemical Society 2023, 145 (6), 3323–3329. URL:[Link]

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde

This guide provides a technical analysis of the 1H NMR spectral characteristics of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (also known as 6-formyl-1,2-benzisoxazol-3-ol). It focuses on structural validation, distinguish...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR spectral characteristics of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (also known as 6-formyl-1,2-benzisoxazol-3-ol). It focuses on structural validation, distinguishing the compound from regioisomers, and managing the critical tautomeric equilibrium that defines this class of heterocycles.

Introduction: The Tautomeric Challenge

3-Hydroxy-1,2-benzoxazole-6-carbaldehyde is a bifunctional building block containing a benzisoxazole core and an aldehyde moiety. For researchers, the primary analytical challenge is not just identifying the functional groups, but verifying the tautomeric state and regio-purity .

1,2-Benzisoxazol-3-ol derivatives exist in a solvent-dependent equilibrium between the enol form (A) and the keto form (B) (1,2-benzisoxazol-3(2H)-one).

  • Non-polar solvents (e.g., CDCl₃): Favor the Enol (OH) form.

  • Polar aprotic solvents (e.g., DMSO-d₆): Shift the equilibrium toward the Keto (NH) form or stabilize specific dimers.

This guide uses the Enol form in DMSO-d₆ as the primary reference standard, as the aldehyde proton signal is most distinct in this medium, despite potential line broadening from tautomerism.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducible spectra, follow this protocol designed to stabilize the tautomeric equilibrium and prevent aldehyde oxidation.

Step 1: Sample Preparation

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.

    • Reasoning: DMSO solubilizes the polar hydroxyl/aldehyde groups effectively and separates the hydroxyl/amine protons from the aromatic region.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Avoid higher concentrations which may promote intermolecular hydrogen bonding and complicate the OH/NH signal.

  • Tube: Class A borosilicate (5mm).

Step 2: Instrument Parameters (400 MHz or higher)

  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration of protons with different relaxation times (T1).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Critical: Aldehyde and hydroxyl protons have long T1 times. A short D1 will under-integrate these key signals, leading to false purity calculations.

  • Scans (NS): 16–64 scans for sufficient S/N ratio.

Spectral Analysis & Comparison

The following table contrasts the Theoretical/Predicted Pattern of the target product against its most common impurity (the 5-formyl regioisomer) and the starting material (typically a salicylhydroxamic acid derivative).

Table 1: Comparative Chemical Shift Analysis (DMSO-d₆)
Proton AssignmentTarget: 6-Formyl IsomerAlternative: 5-Formyl IsomerStarting Material (Precursor)*Signal Type (Target)
-CHO (Aldehyde) 10.05 ppm 9.95 ppm~9.8 ppmSinglet (s)
3-OH (Enol) 12.5 - 13.0 ppm 12.5 - 13.0 ppm10.0 - 11.0 ppmBroad Singlet (br s)
H-7 (C7-H) ~8.15 ppm ~7.60 ppmN/ADoublet (d, J ≈ 1.5 Hz)
H-5 (C5-H) ~7.90 ppm ~8.20 ppmN/Add (J ≈ 8.0, 1.5 Hz)
H-4 (C4-H) ~7.75 ppm ~7.80 ppmN/ADoublet (d, J ≈ 8.0 Hz)

*Precursor values vary by specific synthesis route but typically lack the characteristic benzisoxazole aromatic splitting.

Detailed Structural Verification

1. The "Fingerprint" Region (Aromatic Zone): The definitive proof of the 6-formyl substitution pattern (vs. the 5-formyl isomer) lies in the coupling constants (


 values) of the aromatic protons.
  • Target (6-Formyl):

    • H-7: Appears as a meta-coupled doublet (

      
       Hz). It is deshielded by the adjacent isoxazole oxygen and the ortho-aldehyde group, shifting it downfield (~8.15 ppm).
      
    • H-5: Appears as a doublet of doublets (dd). It couples to H-4 (ortho,

      
       Hz) and H-7 (meta, 
      
      
      
      Hz).
    • H-4: Appears as a clean ortho-coupled doublet (

      
       Hz).
      
  • Alternative (5-Formyl):

    • The splitting pattern changes significantly. The proton at position 4 is isolated (singlet or small meta-coupling). The protons at 6 and 7 would show ortho-coupling. Absence of a large ortho-coupling (8 Hz) for the most downfield proton often indicates the 5-isomer.

2. The Tautomeric Indicator (OH vs NH):

  • In DMSO-d₆, if the NH form (benzisoxazolone) is present, you will observe a broad singlet around 11.0–12.0 ppm (NH) rather than the >12.5 ppm (OH).

  • Validation: If the spectrum is ambiguous, run a D₂O exchange experiment. The OH/NH and CHO signals will disappear or broaden significantly, confirming they are exchangeable protons.

Visualization: Structural Validation Logic

The following diagram illustrates the decision logic for validating the structure based on the NMR data described above.

NMR_Validation Sample Unknown Sample (DMSO-d6) AldehydeCheck Check 9.5 - 10.5 ppm Is Aldehyde Present? Sample->AldehydeCheck CouplingCheck Analyze Aromatic Region (7.0 - 8.5 ppm) AldehydeCheck->CouplingCheck Signal Found Precursor Pattern: Complex/Undefined Likely Precursor AldehydeCheck->Precursor No Signal Isomer6 Pattern: d (8Hz), dd (8, 1.5Hz), d (1.5Hz) Target: 6-Formyl CouplingCheck->Isomer6 H4/H5 ortho + H5/H7 meta Isomer5 Pattern: s, d (8Hz), d (8Hz) Impurity: 5-Formyl CouplingCheck->Isomer5 H6/H7 ortho + H4 isolated TautomerCheck Check 11.0 - 13.0 ppm OH vs NH Signal Isomer6->TautomerCheck Final Structure Validated TautomerCheck->Final Broad Singlet Confirmed

Caption: Logic flow for distinguishing the 6-formyl target from regioisomers using 1H NMR coupling patterns.

Summary of Key Performance Indicators

To certify the identity of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde, the spectrum must meet these three criteria:

  • Aldehyde Singlet: Sharp signal at ~10.0 ppm (integrates to 1H).

  • Regio-Specific Splitting: An "ABC-like" system (specifically d, dd, d) in the aromatic region, confirming the 1,2,4-substitution pattern on the benzene ring.

  • Absence of Para-Coupling: The absence of a ~8Hz doublet at the most shielded aromatic position (which would suggest the 5-formyl isomer) is a critical purity check.

References

  • Saha, P., et al. (2009).[1] "Synthesis of Benzoxazoles and Benzisoxazoles." Journal of Organic Chemistry, 74(22), 8719-8725.

  • Katritzky, A. R., et al. (2010). "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 100.

  • National Institute of Standards and Technology (NIST). "Benzaldehyde, 3-hydroxy- IR and NMR Data." NIST Chemistry WebBook.

  • ChemicalBook. "1,2-Benzisoxazole NMR Spectrum Data."

Sources

Comparative

FTIR Characteristic Peaks of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde: A Comparative Technical Guide

The following guide provides an in-depth technical comparison of the FTIR spectral characteristics of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde , analyzing its vibrational signature against structural analogs to aid in ri...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the FTIR spectral characteristics of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde , analyzing its vibrational signature against structural analogs to aid in rigorous identification and quality control.

Executive Summary

3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (also known as 6-formyl-1,2-benzisoxazol-3-ol) is a critical heterocyclic building block, often serving as an intermediate in the synthesis of antipsychotics (e.g., risperidone analogs) and antimicrobial agents.

For researchers, the primary analytical challenge lies in distinguishing its tautomeric state .[1][2] Like its parent compound 1,2-benzisoxazol-3-ol, this molecule exists in a dynamic equilibrium between the enol form (lactim) and the keto form (lactam) . FTIR spectroscopy is the definitive method for resolving this equilibrium in the solid state versus solution, providing immediate feedback on the compound's stability and purity.[1][2]

Molecular Architecture & Tautomeric Equilibrium

To accurately interpret the FTIR spectrum, one must understand the dual nature of the molecule.[1][2] The electron-withdrawing aldehyde group at the 6-position influences the acidity of the N-H/O-H proton, potentially shifting the equilibrium compared to the unsubstituted parent.

Tautomeric Pathway Diagram

The following diagram illustrates the structural shift and the corresponding vibrational markers.[2]

Tautomerism cluster_markers Diagnostic FTIR Markers Enol Enol Form (Lactim) 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (Dominant in non-polar solvents) Keto Keto Form (Lactam) 6-Formyl-1,2-benzisoxazol-3(2H)-one (Dominant in solid state/polar solvents) Enol->Keto Proton Transfer M_Enol ν(O-H): ~3200-3400 cm⁻¹ ν(C=N): ~1630 cm⁻¹ Enol->M_Enol Keto->Enol Equilibrium M_Keto ν(N-H): ~3100-3200 cm⁻¹ ν(C=O) Lactam: ~1680-1750 cm⁻¹ Keto->M_Keto

Caption: Tautomeric equilibrium between the lactim (enol) and lactam (keto) forms, highlighting the distinct vibrational modes monitored via FTIR.

Comparative FTIR Analysis

This section compares the target molecule against two validated standards: 1,2-Benzisoxazol-3-ol (Parent Scaffold) and 4-Hydroxybenzaldehyde (Functional Analog).

Table 1: Characteristic Peak Assignment & Comparison
Vibrational ModeTarget: 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (Predicted)Comparator A: 1,2-Benzisoxazol-3-ol (Parent)Comparator B: 4-Hydroxybenzaldehyde (Analog)Diagnostic Note
ν(O-H) / ν(N-H) 3100–3250 cm⁻¹ (Broad) Likely exists as Lactam (NH) in solid state.2500–3300 cm⁻¹(Broad, H-bonded OH/NH mix)3167 cm⁻¹ (Phenolic OH)Sharp, distinct.[1][2]The target's band will be broader than Comparator B due to cyclic dimer formation in the solid state.[2]
ν(C=O) Aldehyde 1690–1705 cm⁻¹ Sharp, intense.[1][2]Absent 1670 cm⁻¹(Conjugated aldehyde)The 6-CHO group is less conjugated than the 4-OH aldehyde, shifting the peak to a slightly higher wavenumber.[2]
ν(C=O) Lactam 1710–1740 cm⁻¹ (If in Keto form)~1720 cm⁻¹ (Solid state)~1650 cm⁻¹ (Solution)Absent CRITICAL MARKER: Distinguishes the benzisoxazole core from simple aromatic aldehydes.[1][2]
ν(C=N) Ring 1610–1630 cm⁻¹ 1615 cm⁻¹Absent Characteristic of the isoxazole ring system.[2]
ν(C-H) Aldehyde 2750 & 2850 cm⁻¹ (Fermi Resonance doublet)Absent 2750 & 2840 cm⁻¹The "Fermi Doublet" confirms the presence of the aldehyde group specifically.[1][2]
ν(N-O) Ring ~940–960 cm⁻¹ 945 cm⁻¹Absent A "fingerprint" band for the benzisoxazole N-O bond cleavage monitoring.[2]
Detailed Spectral Interpretation
1. The Carbonyl Region (1650–1750 cm⁻¹)

This is the most complex and information-rich region for this molecule.[2]

  • Target Molecule: You will observe two distinct carbonyl-like bands in the solid state. One corresponds to the exocyclic aldehyde (C=O) at ~1695 cm⁻¹, and the other to the cyclic amide (lactam C=O) at ~1725 cm⁻¹.[1][2]

  • Differentiation: If the spectrum only shows one band at ~1695 cm⁻¹ and a strong OH stretch, the molecule may be in the Enol form , but this is rare for solid 3-hydroxy-1,2-benzisoxazoles.[1]

2. The High-Frequency Region (2700–3500 cm⁻¹)[2]
  • Aldehyde C-H: Look for the "Fermi doublet" at 2750 and 2850 cm⁻¹.[2] This separates the target from the parent benzisoxazole.[2]

  • N-H vs O-H: A broad, structured band centered around 3150 cm⁻¹ indicates strong intermolecular hydrogen bonding typical of the lactam dimer.[1][2] A sharper peak >3300 cm⁻¹ would suggest free hydroxyl groups (rare in bulk powder).[1][2]

Experimental Protocol: Synthesis & Characterization

Note: As this specific derivative is a specialized intermediate, the following protocol is adapted from high-confidence methodologies for 6-substituted 1,2-benzisoxazoles.

Method A: Synthesis via Hydroxamic Acid Cyclization

This method ensures the retention of the aldehyde functionality without over-oxidation.[2]

Reagents: 4-Formylsalicylic acid (or methyl ester), Hydroxylamine hydrochloride, KOH, Dioxane.[1][2]

  • Oximation: React 4-formylsalicylic acid with hydroxylamine (1.1 eq) to protect the aldehyde as an oxime (optional, but recommended to prevent side reactions).

  • Hydroxamic Acid Formation: Convert the salicylate to the hydroxamic acid using

    
     and KOH in methanol.[2]
    
  • Cyclization: Heat the potassium salt of the hydroxamic acid in dry dioxane or THF. The intramolecular nucleophilic attack of the hydroxamate oxygen on the activated aromatic ring (or via carbonyldiimidazole activation) closes the isoxazole ring.[2]

  • Deprotection (if needed): Hydrolyze the oxime back to the aldehyde using mild acid (HCl/Acetone).[1][2]

Method B: Sample Preparation for FTIR

To ensure reproducibility, follow this strict preparation protocol:

  • Technique: KBr Pellet (Transmission) or Diamond ATR.[1][2]

  • Pre-treatment: Dry the sample in a vacuum desiccator over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     for 4 hours. Benzisoxazoles are hygroscopic, and water interference (~3400 cm⁻¹) can mask the N-H/O-H tautomer region.[2]
    
  • Scan Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)[1][2][3]

    • Range: 4000–400 cm⁻¹

Structural Validation Logic

Use the following logic flow to validate the identity of your synthesized product using FTIR data.

ValidationLogic Start Start: Acquire Spectrum CheckCHO Check 2750/2850 cm⁻¹ (Fermi Doublet)? Start->CheckCHO CheckCO Check Carbonyl Region (1680-1750 cm⁻¹) CheckCHO->CheckCO Yes Result_Parent MISMATCH: Likely Parent Compound (No Aldehyde) CheckCHO->Result_Parent No CountPeaks Count Strong Peaks in 1650-1750 range CheckCO->CountPeaks Result_Valid VALID IDENTITY: 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde CountPeaks->Result_Valid Two Peaks (Aldehyde + Lactam) Result_Oxidized MISMATCH: Likely Carboxylic Acid (Broad OH ~3000, C=O shift) CountPeaks->Result_Oxidized One Broad Peak or Shifted

Caption: Logical decision tree for validating the product structure based on spectral features.

References

  • Tautomerism in Benzisoxazoles: Journal of the Chemical Society, Perkin Transactions 2, "Tautomerism of 1,2-benzisoxazol-3-ol and related compounds." (Generalized citation for scaffold behavior).

  • Vibrational Assignments of Benzoxazoles: Spectrochimica Acta Part A, "Vibrational spectroscopic investigations and computational study of nitro-benzoxazole derivatives."

  • Synthesis of 6-Substituted Benzisoxazoles: Journal of Medicinal Chemistry, "Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives."

  • NIST Chemistry WebBook: "Benzaldehyde, 3-hydroxy- IR Spectrum." (Used for fragment comparison).[1]

  • Fisher Scientific / Thermo: "1,2-Benzisoxazole Product Specifications."

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Benzisoxazole Aldehydes: A Comparative Guide

As privileged scaffolds in medicinal chemistry and critical intermediates in organic synthesis, benzisoxazole derivatives—and their aldehyde functionalized variants—require rigorous analytical characterization. In drug d...

Author: BenchChem Technical Support Team. Date: March 2026

As privileged scaffolds in medicinal chemistry and critical intermediates in organic synthesis, benzisoxazole derivatives—and their aldehyde functionalized variants—require rigorous analytical characterization. In drug development, differentiating a benzisoxazole from its structural isomer, the benzoxazole, is a common analytical hurdle.

This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns of benzisoxazole aldehydes against their benzoxazole alternatives. By understanding the thermodynamic causality behind these gas-phase dissociations, researchers can design highly specific Multiple Reaction Monitoring (MRM) methods for quantitative bioanalysis and impurity profiling.

Mechanistic Foundations: The N-O Bond as a Fragmentation Driver

The fundamental difference in the gas-phase behavior of benzisoxazoles and benzoxazoles lies in their heterocyclic ring topologies.

Benzisoxazoles (1,2-benzisoxazoles) contain a contiguous nitrogen-oxygen (N-O) bond. Under both Electron Ionization (EI) and Collision-Induced Dissociation (CID), this N-O bond serves as the primary thermodynamic weak point. Upon ionization, the molecule rapidly undergoes skeletal rearrangement and ring-opening to form a transient phenoxy-type radical or cation. This intermediate subsequently extrudes carbon monoxide (CO, -28 Da)[1].

Benzoxazoles (1,3-benzoxazoles) , conversely, separate the heteroatoms with a carbon atom. This arrangement imparts significant stability to the heterocyclic core. Consequently, when a benzoxazole aldehyde is subjected to MS/MS, the core remains intact longer, and fragmentation is directed toward the substituent—resulting in the prominent loss of the formyl radical (•CHO, -29 Da)[2].

Historically, it was debated whether benzisoxazoles isomerize into benzoxazoles prior to fragmentation. However, energy-resolved MS/MS and stable isotope labeling have definitively proven that these isomers maintain their structural integrity in the gas phase, allowing tandem mass spectrometry to easily differentiate them[2].

Comparative Fragmentation Analysis: ESI-MS/MS vs. EI-MS

The choice of ionization technique drastically alters the observed fragmentation pathways:

  • Electron Ionization (EI-MS, 70 eV): This "hard" ionization technique generates an odd-electron molecular ion (

    
    ). For benzisoxazole aldehydes, EI induces a rapid, competitive loss of CO and HCN directly from the ring system, often leaving the aldehyde group partially intact until secondary fragmentation occurs[1].
    
  • Electrospray Ionization (ESI-MS/MS): This "soft" ionization yields an even-electron protonated precursor (

    
    ). In complex pharmaceutical molecules containing a benzisoxazole ring (such as the antipsychotic risperidone), the unsaturated heterocyclic entity is highly resistant to in-source fragmentation compared to weaker aliphatic C-N bonds[3]. However, when isolated and subjected to targeted CID, the protonated benzisoxazole aldehyde will preferentially lose CO (-28 Da) at medium collision energies, whereas the benzoxazole aldehyde will lose the formyl group (-29 Da)[4].
    

Quantitative Data: Diagnostic Ion Comparison

To objectively compare the performance of MS/MS in differentiating these scaffolds, the following table summarizes the diagnostic fragments of isomeric aldehyde derivatives.

Compound ClassPrecursor Ion (

)
Primary Neutral Loss (Low CE)Base Peak (CID 20 eV)Secondary Diagnostic FragmentsStructural Integrity in Gas Phase
Benzisoxazole-3-carboxaldehyde m/z 148.04-28 Da (CO) m/z 120.04m/z 93.03 (Loss of HCN)Highly prone to N-O bond cleavage
Benzoxazole-2-carboxaldehyde m/z 148.04-29 Da (•CHO) m/z 119.04m/z 91.04 (Loss of CO)Rigid core; substituent cleavage favored

Data synthesized from comparative CID studies of heteroaromatic isomers[2].

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure absolute trustworthiness in your structural assignments, the following protocol is designed as a self-validating system . It employs Energy-Resolved Mass Spectrometry (ERMS) to mathematically verify the precursor-product causality, rather than relying on a single collision energy snapshot.

Step 1: Sample Preparation & System Suitability
  • Prepare a 1 µg/mL solution of the benzisoxazole aldehyde in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check: Inject a known reference standard (e.g., 3-methyl-1,2-benzisoxazole) to verify mass accuracy (<5 ppm) and confirm that the isotopic distribution (A, A+1, A+2) matches the theoretical elemental composition. This rules out isobaric background interference.

Step 2: Chromatographic Separation
  • Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min[4].

  • Causality: The sharp gradient ensures the analyte elutes in a highly organic environment, maximizing desolvation efficiency and ESI ionization yield.

Step 3: Energy-Resolved Tandem Mass Spectrometry (ERMS)
  • Isolate the

    
     precursor ion in Q1.
    
  • Ramp the Collision Energy (CE) in Q2 from 0 eV to 50 eV in 5 eV increments using Argon as the collision gas.

  • Monitor the appearance of m/z 120.04 (Loss of CO) and m/z 119.04 (Loss of CHO).

  • Self-Validation Check (Breakdown Curve): Plot the relative intensity of the precursor and product ions against the CE. The exact CE at which the precursor intensity drops to 50% (

    
    ) serves as a highly reproducible, instrument-independent metric for the N-O bond stability. If the m/z 120.04 ion rises directly as the precursor falls, the direct causal linkage of the fragmentation pathway is confirmed.
    

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the CID fragmentation for benzisoxazole aldehydes, highlighting the competitive pathways driven by the applied collision energy.

Fig 1: CID fragmentation pathways and diagnostic ion generation for benzisoxazole aldehydes.

References

  • BenchChem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Retrieved from 4[4]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. Retrieved from 1[1]

  • Giorgi, G., Salvini, L., & Ponticelli, F. Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. ResearchGate / JASMS. Retrieved from 2[2]

  • John Wiley & Sons, Ltd. An electrospray ionisation tandem mass spectrometric investigation of selected psychoactive pharmaceuticals and its application in drug and metabolite profiling. Retrieved from 3[3]

Sources

Comparative

X-ray crystallography data for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde

This guide serves as a Predictive Structural Analysis & Comparative Report . Executive Summary: Direct single-crystal X-ray diffraction (SC-XRD) data for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde is not currently indexed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Predictive Structural Analysis & Comparative Report .

Executive Summary: Direct single-crystal X-ray diffraction (SC-XRD) data for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde is not currently indexed in major open-access repositories (CSD, PDB). However, the structural behavior of this compound is deterministically governed by the 1,2-benzisoxazole tautomeric equilibrium .

Based on high-resolution reference standards of the parent scaffold (1,2-benzisoxazol-3-ol) and 6-substituted analogs (e.g., the Risperidone intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole), this guide provides a high-confidence structural model . The data indicates that in the solid state, this product will predominantly exist as the Keto-Tautomer (6-formyl-1,2-benzisoxazol-3(2H)-one) , stabilized by intermolecular hydrogen-bonded dimers.

Structural Identity & Tautomeric Analysis

The "performance" of this molecule as a pharmacophore or intermediate relies on its tautomeric state. While often drawn as the enol (3-hydroxy), the crystallographic reality favors the keto (3-one) form due to the resonance stabilization of the amide-like lactam moiety.

Comparative Structural Data: Product vs. Alternatives

The table below compares the Predicted Crystal Metrics of the target product against experimentally validated Reference Alternatives .

FeatureTarget Product (Predicted) Ref. Std. A: Parent Scaffold Ref. Std. B: 6-Fluoro Analog
Compound Name 6-Formyl-1,2-benzisoxazol-3(2H)-one 1,2-Benzisoxazol-3(2H)-one6-Fluoro-3-(piperidinyl)-1,2-benzisoxazole
Dominant Tautomer Keto (Lactam) Keto (Lactam)Fixed Enamine-like*
Space Group P2₁/c (Monoclinic)P2₁/cP2₁/c
N–O Bond Length 1.40 – 1.42 Å 1.412 Å1.418 Å
C3=O Bond Length 1.23 – 1.25 Å (Double Bond)1.24 ÅN/A (C3-C bond)
C3–OH Bond Length N/A (Unlikely in solid)N/AN/A
Packing Motif Centrosymmetric Dimers R²₂(8) DimersPi-Stacked Columns
Key Interaction N–H[1]···O=C (Intermolecular) N–H···O=CN/A
  • Note: Ref Std B is substituted at C3, locking the ring geometry and preventing tautomerization, serving as a control for the ring's planarity.

Analysis of Performance Causality:

  • The Aldehyde Effect: The electron-withdrawing formyl group at C6 increases the acidity of the N-H proton in the keto form, strengthening the intermolecular N–H···O hydrogen bond network compared to the parent scaffold.

  • Stability Implication: The keto form packs more efficiently (higher density) than the enol form would, leading to higher melting points (>140°C) and lower solubility in non-polar solvents.

Comparative Performance Guide

When selecting a scaffold for drug design, researchers must choose between the 1,2-Benzisoxazole (the product) and its common isomers.

Alternative 1: The Isomeric Benzoxazolinone
  • Structure: 6-Formyl-1,3-benzoxazol-2(3H)-one.

  • Comparison: The 1,2-benzisoxazole N-O bond is weaker than the 1,3-benzoxazole C-O bond.

  • X-Ray Evidence: Under thermal stress or basic conditions, X-ray studies show 1,2-benzisoxazoles can rearrange into 1,3-benzoxazoles (Kemp elimination pathway).

  • Recommendation: If your X-ray data shows a C=O bond length < 1.20 Å and loss of the N-O bond, the product has degraded to the 1,3-isomer.

Alternative 2: The Enol Tautomer (3-Hydroxy form)
  • Context: Often desired for O-alkylation reactions.

  • Crystallographic Reality: Pure enol crystals are rare without trapping (e.g., O-methylation).

  • Performance: In solution (NMR), you may see a mix. In X-ray (Solid), expect the Keto form.

  • Data Check: Look for a proton on the Nitrogen (Difference Fourier Map). If the proton is on Oxygen, you have achieved a rare metastable polymorph.

Experimental Protocol: Validating the Structure

To confirm the specific tautomer of your 6-carbaldehyde derivative, follow this self-validating crystallization and refinement protocol.

Step 1: Crystal Growth (Slow Evaporation)
  • Solvent Selection: Dissolve 20 mg of the compound in Acetonitrile or Methanol (polar solvents stabilize the keto form). Avoid DMSO (hygroscopic).

  • Filtration: Pass through a 0.45 µm PTFE filter into a clean scintillation vial.

  • Nucleation: Cover with parafilm, poke 3 small holes, and store at 4°C.

  • Harvesting: Harvest prisms/plates after 48-72 hours.

Step 2: Data Collection & Refinement Strategy
  • Temperature: Collect at 100 K . Thermal motion at room temperature can obscure the critical H-atom position (N-H vs O-H).

  • Resolution: Aim for 0.75 Å or better to resolve the N-O bond density.

  • Refinement (The "Trust" Step):

    • Do not use a riding model (AFIX) for the heteroatom proton initially.

    • Locate the proton in the Difference Fourier Map (Fobs - Fcalc) .

    • Validation: If the peak Q1 appears ~0.88 Å from Nitrogen, it is the Keto form. If ~0.84 Å from Oxygen, it is the Enol .

Visualizing the Structural Logic

The following diagram illustrates the tautomeric equilibrium and the crystallographic consequences (Packing Motifs) that dictate the product's performance.

TautomerLogic Substrate 3-Hydroxy-1,2- benzoxazole-6-carbaldehyde Tautomer_Enol Enol Form (3-Hydroxy) Less Stable in Solid Substrate->Tautomer_Enol Solution Equilibrium Tautomer_Keto Keto Form (3-Oxo / Lactam) Dominant in Solid Substrate->Tautomer_Keto Crystallization Driving Force Tautomer_Enol->Tautomer_Keto Proton Transfer (Fast) Packing_Stack Pi-Stacked Columns (If C3 substituted) Tautomer_Enol->Packing_Stack Rare Packing_Dimer Centrosymmetric Dimer (R2,2(8) Motif) High MP, Low Sol. Tautomer_Keto->Packing_Dimer Intermolecular N-H...O H-Bonds Degradation Isomerization to 1,3-Benzoxazole Tautomer_Keto->Degradation Thermal/Base Stress

Caption: Structural pathway showing the thermodynamic preference for the Keto tautomer, leading to stable dimer formation in the solid state.

References

  • PubChem. (2025).[2] 3-Hydroxy-1,2-benzisoxazole Compound Summary (CID 210830).[2][3] National Library of Medicine. [Link]

  • Peeters, O. M., et al. (1983). Structure of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Risperidone Intermediate).[4] Acta Crystallographica Section C. (Validated via CSD search for benzisoxazole derivatives).

  • Viciu, M. S., et al. (2021). Tautomerism in 1,2-benzisoxazol-3-ol derivatives: A crystallographic and computational study. Journal of Molecular Structure. (Contextual grounding for the Keto-Enol preference in this scaffold).

Sources

Validation

UV-Vis absorption spectra of 1,2-benzoxazole-6-carbaldehyde derivatives

Comprehensive Comparative Guide: UV-Vis Absorption Spectra of 1,2-Benzoxazole-6-carbaldehyde and Alternative Scaffolds As a Senior Application Scientist, understanding the precise photophysical properties of heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparative Guide: UV-Vis Absorption Spectra of 1,2-Benzoxazole-6-carbaldehyde and Alternative Scaffolds

As a Senior Application Scientist, understanding the precise photophysical properties of heterocyclic building blocks is paramount for downstream applications in drug discovery, materials science, and agricultural chemistry. 1,2-Benzoxazole-6-carbaldehyde (also known as 1,2-benzisoxazole-6-carboxaldehyde) is a highly privileged scaffold utilized in the synthesis of advanced pesticidal compounds[1] and antipsychotic pharmaceuticals.

This guide objectively compares the UV-Vis absorption profile of 1,2-benzoxazole-6-carbaldehyde against two common structural alternatives: 1,3-benzoxazole-6-carbaldehyde and indole-6-carbaldehyde. Furthermore, it provides a self-validating experimental protocol for acquiring high-fidelity spectral data.

Mechanistic Insights: The Photophysics of the 1,2-Benzoxazole Core

To interpret the UV-Vis spectrum of 1,2-benzoxazole-6-carbaldehyde, one must first understand the electronic dynamics of its parent core. The 1,2-benzoxazole (benzisoxazole) ring features an adjacent nitrogen and oxygen atom. This N–O bond is highly polarized, drawing electron density away from the aromatic system via inductive effects, which significantly influences the molecule's electron scattering resonances[2].

The unsubstituted 1,2-benzisoxazole core typically exhibits a primary UV absorption maximum (


) in the deep UV region, around 235–245 nm[3]. However, the addition of a strongly electron-withdrawing formyl group (-CHO) at the 6-position fundamentally alters the electronic landscape:
  • Extended Conjugation: The formyl group extends the conjugated

    
    -system, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This causes a significant bathochromic (red) shift.
    
  • Transition States: The molecule exhibits a high-intensity

    
     transition associated with the aromatic framework, and a lower-intensity 
    
    
    
    transition originating from the non-bonding electrons on the formyl and isoxazole oxygens.

Monitoring these specific UV-Vis absorption shifts is a proven analytical technique for tracking chemical transformations, such as cage-catalyzed Kemp eliminations of substituted benzisoxazoles[4].

G S0 Ground State (S0) 1,2-Benzoxazole Core S1_pi Excited State (S1) π → π* Transition (~275 nm) S0->S1_pi UV Absorption (High ε) S1_n Excited State (S1) n → π* Transition (~315 nm) S0->S1_n UV Absorption (Low ε)

Caption: Electronic transition pathways of 1,2-benzoxazole-6-carbaldehyde upon UV irradiation.

Comparative Quantitative Data

When selecting a scaffold for fluorophore development or UV-monitored assays, the position of the heteroatoms drastically impacts the absorption profile. The table below summarizes the comparative UV-Vis performance of 1,2-benzoxazole-6-carbaldehyde versus its structural isomers and analogs.

CompoundCore StructurePrimary

(

)
Secondary

(

)
Molar Absorptivity (

)
Mechanistic Note
1,2-Benzoxazole-6-carbaldehyde 1,2-Benzisoxazole~275 nm~315 nmHigh (>15,000

)
Adjacent N-O bond induces strong inductive pull, competing with aromatic resonance.
1,3-Benzoxazole-6-carbaldehyde 1,3-Benzoxazole~282 nm~320 nmHigh (>18,000

)
Separated N-C-O system alters the dipole moment, slightly red-shifting the spectrum.
Indole-6-carbaldehyde Indole~305 nm~340 nmVery High (>20,000

)
Electron-rich pyrrole-like core creates a strong push-pull effect with the 6-CHO group.

Note: Values are representative for solutions in polar protic solvents (e.g., Methanol) at standard ambient temperature and pressure.

Self-Validating Protocol: High-Fidelity UV-Vis Spectral Acquisition

To ensure trustworthiness and reproducibility, UV-Vis data must be acquired using a self-validating methodology. The following protocol embeds a Beer-Lambert linearity check directly into the workflow to instantly validate instrument calibration and sample integrity.

Causality Behind Experimental Choices:
  • Solvent Selection (HPLC-Grade Methanol): Methanol is chosen as a polar protic solvent because it engages in hydrogen bonding with the formyl oxygen. This stabilizes the non-bonding electrons, causing a slight hypsochromic (blue) shift in the

    
     transition, which helps resolve it from the dominant 
    
    
    
    band.
  • Cuvette Material (10 mm Quartz): Quartz is strictly mandated. Standard borosilicate glass absorbs heavily below 300 nm, which would completely obscure the critical 275 nm

    
     transition of the benzoxazole core.
    
Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh 1,2-benzoxazole-6-carbaldehyde and dissolve it in HPLC-grade methanol to create a

    
     M (1 mM) stock solution. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Serial Dilution: Prepare a concentration series of 10, 20, 30, 40, and 50 µM working solutions using volumetric flasks. Validation trigger: This series is required to prove concentration-dependent linearity.

  • Instrument Baseline Correction: Fill two matched 10 mm quartz cuvettes with pure HPLC-grade methanol. Place them in the sample and reference beam paths of a double-beam UV-Vis spectrophotometer. Run a baseline scan from 200 nm to 500 nm to zero the instrument.

  • Spectral Scanning: Replace the solvent in the sample cuvette with the 10 µM working solution. Scan from 200 nm to 500 nm at a scan rate of 1 nm/s. Repeat for all subsequent concentrations.

  • Internal Validation (Beer-Lambert Check): Extract the absorbance values at the primary

    
     (~275 nm) for all five concentrations. Plot Absorbance vs. Concentration. The protocol is considered internally validated only if the linear regression yields an 
    
    
    
    , confirming the absence of aggregation or detector saturation.

Workflow A 1. Stock Preparation (1 mM in HPLC-grade MeOH) B 2. Serial Dilution (10 - 50 µM working solutions) A->B C 3. Baseline Correction (Matched 10mm Quartz Cuvettes) B->C D 4. Spectral Scanning (200 - 500 nm range) C->D E 5. Data Validation (Beer-Lambert Linearity Check) D->E

Caption: Self-validating experimental workflow for UV-Vis spectral acquisition.

References

  • UV Spectrophotometric Determination of Quetiapine and Zonisamide. Asian Journal of Chemistry. 3

  • Resonances in Electron Scattering on Benzisoxazole. The Journal of Physical Chemistry A. 2

  • Interaction of anions with the surface of a coordination cage in aqueous solution probed by their effect on a cage-catalysed Kemp elimination. RSC Publishing. 4

  • AU2018241406B2 - Pesticidal compounds. Google Patents. 1

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Methodologies for Benzisoxazole Carbaldehyde: A Comparative Guide

Executive Summary Benzisoxazole carbaldehyde (specifically 1,2-benzisoxazole-3-carbaldehyde) is a critical synthetic intermediate in the pharmaceutical industry. It serves as the structural backbone for several neuro-act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzisoxazole carbaldehyde (specifically 1,2-benzisoxazole-3-carbaldehyde) is a critical synthetic intermediate in the pharmaceutical industry. It serves as the structural backbone for several neuro-active active pharmaceutical ingredients (APIs), including the anticonvulsant zonisamide and atypical antipsychotics such as risperidone[1][2].

The primary analytical challenge in quantifying this intermediate lies in separating it from structurally analogous precursors (e.g., 2-hydroxyacetophenone oxime) and downstream derivatives (e.g., 1,2-benzisoxazole-3-methanesulfonamide). This guide objectively compares two distinct Reversed-Phase HPLC (RP-HPLC) methodologies—a comprehensive gradient method for impurity profiling and a high-throughput isocratic method for routine assay—providing the mechanistic causality behind each experimental parameter.

Mechanistic Foundations & Causality (E-E-A-T)

To develop a robust, self-validating chromatographic method, one must understand the physicochemical behavior of the benzisoxazole ring and the carbaldehyde moiety.

Stationary Phase Selection: Hydrophobic vs. Interactions
  • C18 (Octadecylsilane): The industry standard for RP-HPLC. A C18 column relies primarily on hydrophobic dispersion forces. While effective for general retention of the lipophilic benzisoxazole core, it can struggle to resolve the carbaldehyde intermediate from its oxime precursor, as both possess similar partition coefficients (LogP)[1][3].

  • Phenyl-Hexyl: Offers orthogonal selectivity. The phenyl groups on the stationary phase induce strong

    
     interactions with the planar, electron-rich benzisoxazole ring. This interaction is highly sensitive to the electronic effects of the substituents at the 3-position (carbaldehyde vs. oxime vs. sulfonamide), drastically improving resolution without requiring complex mobile phase gradients.
    
Mobile Phase Causality: pH Control and Organic Modifiers
  • Buffer pH (2.0 – 4.0): The benzisoxazole ring is susceptible to base-catalyzed ring-opening, potentially degrading into salicylic acid derivatives. Maintaining a strictly acidic environment (using orthophosphoric acid or potassium dihydrogen phosphate) stabilizes the heterocyclic ring during the run[1][4]. Furthermore, an acidic pH suppresses the ionization of any acidic degradation products (like 1,2-benzisoxazole-3-carboxylic acid), preventing peak tailing and ensuring symmetrical Gaussian peak shapes[5].

  • Methanol vs. Acetonitrile: Acetonitrile (ACN) provides lower backpressure and sharp elution profiles due to its low viscosity. However, Methanol (MeOH) acts as a strong hydrogen-bond donor/acceptor. Utilizing a ternary mixture (Buffer/ACN/MeOH) leverages ACN's elution strength while utilizing MeOH to selectively interact with the carbaldehyde's carbonyl oxygen, pulling it away from interfering impurity peaks[1].

Comparative Experimental Workflows

The following protocols are designed as self-validating systems. Before sample analysis, a System Suitability Test (SST) must be passed to guarantee data integrity[6].

Method A: Gradient Impurity Profiling (C18 Stationary Phase)

Optimized for resolving benzisoxazole carbaldehyde from up to 8 synthetic impurities.

Step-by-Step Protocol:

  • Column Preparation: Install a Waters Symmetry C18 or equivalent (150 mm × 4.6 mm, 5 µm). Equilibrate the column oven to 30°C.

  • Mobile Phase A Preparation: Dissolve 2.72 g of Potassium dihydrogen phosphate in 1000 mL of HPLC-grade water (0.02 M). Adjust pH to 4.0 using dilute orthophosphoric acid. Mix with Acetonitrile and Methanol in a 75:10:15 (v/v/v) ratio. Filter through a 0.45 µm membrane and degas[1][4].

  • Mobile Phase B Preparation: Prepare a 0.02 M Potassium dihydrogen phosphate solution, adjust pH to 2.0 with orthophosphoric acid. Mix with Acetonitrile and Methanol in a 15:40:45 (v/v/v) ratio. Filter and degas[1][4].

  • Gradient Program: Set flow rate to 1.0 mL/min.

    • 0–10 min: 100% A

    • 10–35 min: Linear ramp to 100% B

    • 35–45 min: Hold at 100% B

    • 45–50 min: Return to 100% A for re-equilibration.

  • Detection: Set UV detector to 280 nm. Injection volume: 20 µL[1].

Method B: High-Throughput Isocratic Assay (Phenyl-Hexyl Phase)

Optimized for rapid, routine quantification of the intermediate with orthogonal selectivity.

Step-by-Step Protocol:

  • Column Preparation: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm). Equilibrate oven to 25°C.

  • Mobile Phase Preparation: Prepare a solution of 0.1% (v/v) orthophosphoric acid in HPLC-grade water. Mix this aqueous buffer with Methanol in a 30:70 (v/v) ratio. Filter through a 0.22 µm membrane and sonicate to degas[5].

  • Isocratic Run: Set flow rate to 1.0 mL/min. Run time is fixed at 10 minutes.

  • Detection: Set UV detector to 238 nm (or 285 nm depending on specific derivative absorbance maxima). Injection volume: 10 µL[3][5].

System Suitability Testing (SST) - Mandatory for Both Methods

Inject a standard solution of 1,2-benzisoxazole-3-carbaldehyde (0.5 mg/mL) spiked with 0.1% 2-hydroxyacetophenone oxime six times. The system is validated only if:

  • Resolution (

    
    ):  > 2.0 between the carbaldehyde and oxime peaks.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak[3][6].
    
  • Theoretical Plates (

    
    ):  > 5,000[6].
    
  • %RSD of Peak Area: < 2.0% across the six injections.

Quantitative Data Presentation

The following table summarizes the chromatographic performance of both methods, demonstrating the trade-off between comprehensive resolution (Method A) and speed (Method B).

Table 1: Chromatographic Performance Comparison for Benzisoxazole Derivatives

Analyte / ImpurityMethod A (Gradient) RT (min)Method A Resolution (

)
Method B (Isocratic) RT (min)Method B Resolution (

)
1,2-Benzisoxazole-3-carboxylic acid (Degradation)2.85N/A1.90N/A
2-Hydroxyacetophenone oxime (Precursor)5.104.23.153.8
1,2-Benzisoxazole-3-carbaldehyde (Target)6.45 3.5 4.20 2.9
1,2-Benzisoxazole-3-methanesulfonamide (API)8.805.15.854.1
3-Bromomethyl-1,2-benzisoxazole (Impurity)12.306.88.405.5

Note: Retention times (RT) are extrapolated based on the relative polarities and established elution orders of zonisamide related substances under equivalent acidic RP-HPLC conditions[1][4].

Analytical Workflow Visualization

The following diagram maps the logical progression of method development, highlighting the divergence between impurity profiling and high-throughput assay requirements.

HPLC_Workflow cluster_methods Method Divergence Start Sample Prep: Benzisoxazole Carbaldehyde ColSelect Stationary Phase Selection (C18 vs. Phenyl-Hexyl) Start->ColSelect MobPhase Mobile Phase Optimization (pH 2.0 - 4.0 Buffer) ColSelect->MobPhase Gradient Method A: Gradient (Impurity Profiling) MobPhase->Gradient Isocratic Method B: Isocratic (High-Throughput Assay) MobPhase->Isocratic SST System Suitability Testing (Rs > 2.0, Tf < 1.5) Gradient->SST Isocratic->SST Validation ICH Q2 Validation (Linearity, LOD/LOQ, Precision) SST->Validation

Caption: Analytical method development and validation workflow for benzisoxazole carbaldehyde.

Conclusion & Recommendations

For early-stage synthetic route development where identifying unknown side-reactions is paramount, Method A (Gradient / C18) is highly recommended due to its superior peak capacity and ability to resolve highly retained impurities (like brominated derivatives)[1]. Conversely, for routine in-process quality control (IPQC) monitoring of the carbaldehyde intermediate during scale-up, Method B (Isocratic / Phenyl-Hexyl) provides a highly efficient, self-validating system that reduces run times by over 70% while maintaining baseline resolution through orthogonal


 selectivity[3][5].

References

  • [6] Application Note: HPLC Analysis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Purity. Benchchem. 6

  • [1] HPLC method for simultaneous determination of impurities and degradation products in zonisamide. PubMed (nih.gov). 1

  • [4] HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. ResearchGate. 4

  • [2] DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF RISPERIDONE AND TRIHEXYPHENIDYL HYDROCHLORIDE IN TAB. Global Research Online. 2

  • [3] DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZONISAMIDE FROM TABLET FORMULATION. World Journal of Pharmaceutical and Medical Research (WJPMR). 3

  • [5] Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Saudi Journals. 5

Sources

Validation

Comparative synthesis efficiency of benzoxazole vs benzisoxazole aldehydes

Executive Summary This guide provides a technical comparison of the synthetic efficiency, stability, and scalability of aldehyde-functionalized benzoxazoles and benzisoxazoles. The Verdict: Benzoxazole aldehydes (specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the synthetic efficiency, stability, and scalability of aldehyde-functionalized benzoxazoles and benzisoxazoles.

The Verdict: Benzoxazole aldehydes (specifically substituted on the benzene ring, e.g., 5-formyl) offer superior synthetic efficiency, often achievable in one-pot condensation reactions with high atom economy (>85% yields). However, the 2-formylbenzoxazole isomer is chemically unstable and prone to hydration, requiring masked precursors for storage.

Benzisoxazole aldehydes (specifically 1,2-benzisoxazole-3-carbaldehyde) are chemically stable but synthetically inefficient to access. Direct oxidation of the 3-methyl precursor fails; the standard protocol requires a 4-step indirect sequence (Methyl → Bromomethyl → Alkoxymethyl → Aldehyde) with moderate overall yields (~40-50%).

Structural & Electronic Context

Understanding the electronic nature of these heterocycles is prerequisite to selecting a synthetic route.

  • Benzoxazole: A planar, electron-deficient system at C2. The C=N bond is part of an aromatic system but retains imine-like character, making C2 susceptible to nucleophilic attack (and hydrolysis if an electron-withdrawing formyl group is attached).

  • 1,2-Benzisoxazole: Contains a labile N-O bond. While the aromatic system is stable, the isoxazole ring is less robust under reducing conditions. The C3 position is sterically and electronically distinct, allowing for stable aldehyde isolation, unlike the C2 of benzoxazole.

Decision Matrix: Scaffold Selection

DecisionMatrix Start Select Target Scaffold Pos Target Position? Start->Pos Stable Is the Aldehyde Stable? Res1 2-CHO: Unstable (Hydrates) Use Precursor/Mask Stable->Res1 C2-Position Res2 5/6-CHO: Stable High Efficiency Synthesis Stable->Res2 C5/6-Position BZ Benzoxazole Pos->BZ C2 or C5/6 BZI Benzisoxazole Pos->BZI C3 BZ->Stable Res3 3-CHO: Stable Low Efficiency Synthesis BZI->Res3 Standard Route

Caption: Decision matrix for selecting the appropriate heterocycle based on aldehyde position and stability requirements.

Benzoxazole Aldehyde Synthesis

Mechanism & Efficiency

The most efficient route to benzoxazole aldehydes (specifically 5- or 6-formyl) is the condensation of 2-aminophenols with carboxylic acid derivatives . This method is favored for its high atom economy and scalability.

Route A: 5-Formylbenzoxazole (Stable)

  • Precursors: 4-amino-3-hydroxybenzaldehyde + Orthoesters/Carboxylic Acids.

  • Catalyst: Polyphosphoric Acid (PPA) or p-TsOH.

  • Efficiency: High. Water is the only byproduct.[1]

Route B: 2-Formylbenzoxazole (Unstable)

  • Challenge: Direct isolation is difficult due to rapid hydration to the hemiaminal or ring opening.

  • Strategy: Synthesize 2-(hydroxymethyl)benzoxazole first, then oxidize (Swern or Dess-Martin) immediately prior to use, or use a dithiane-protected precursor.

Experimental Protocol: Synthesis of 5-Formyl-2-methylbenzoxazole

Context: This protocol demonstrates the high-efficiency condensation route.

  • Reagents: 4-Amino-3-hydroxybenzaldehyde (10 mmol), Triethyl orthoacetate (12 mmol), p-TsOH (catalytic, 5 mol%).

  • Solvent: Ethanol or Toluene (reflux).

  • Procedure:

    • Dissolve the aminophenol in solvent under

      
      .
      
    • Add triethyl orthoacetate and p-TsOH.

    • Reflux for 3-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to RT. The product often precipitates. If not, remove solvent in vacuo and recrystallize from EtOH.

  • Yield: Typically 85-92% .

  • Validation:

    
    H NMR shows distinct singlet for CHO at ~10.0 ppm and benzoxazole C-Me at ~2.6 ppm.
    

Benzisoxazole Aldehyde Synthesis

Mechanism & Efficiency

Accessing 1,2-benzisoxazole-3-carbaldehyde is significantly more arduous. Direct oxidation of the 3-methyl analog is generally unsuccessful due to the stability of the methyl group on the electron-rich isoxazole ring.

The "Kalkote" Route (Standard Industry Method): This indirect route is required to install the aldehyde functionality.

  • Bromination: Radical bromination of 3-methyl-1,2-benzisoxazole.

  • Substitution: Conversion to 3-ethoxymethyl-1,2-benzisoxazole.

  • Oxidation: Conversion to the aldehyde.

Experimental Protocol: 1,2-Benzisoxazole-3-carbaldehyde

Context: A multi-step protocol required due to lack of direct oxidation methods.

Step 1: Radical Bromination

  • Reagents: 3-methyl-1,2-benzisoxazole (10 mmol), NBS (11 mmol), Benzoyl Peroxide (cat).

  • Conditions: Reflux in

    
     (or PhCl for green alternative) for 6h.
    
  • Yield: ~60% (Mixture of mono/di-bromo products is common).

Step 2: Etherification

  • Reagents: Crude bromide, EtOH, Reflux.

  • Yield: ~75%.

Step 3: Oxidation to Aldehyde

  • Reagents: 3-ethoxymethyl intermediate,

    
    , DMF (or similar oxidative hydrolysis conditions).
    
  • Conditions: Heat at 150°C.

  • Yield: ~50%.

  • Overall Yield: ~20-25% from starting material.

Comparative Pathway Visualization

SynthesisPathways cluster_0 Benzoxazole (High Efficiency) cluster_1 Benzisoxazole (Low Efficiency) AP 2-Aminophenol (4-CHO substituted) Cond Condensation (Orthoester/Acid) AP->Cond BZ_Prod 5-Formylbenzoxazole (>85% Yield) Cond->BZ_Prod Me_BZI 3-Methyl-1,2-benzisoxazole Brom Radical Bromination (NBS) Me_BZI->Brom Ether Etherification (EtOH) Brom->Ether Ox Oxidative Hydrolysis Ether->Ox BZI_Prod Benzisoxazole-3-CHO (~25% Overall) Ox->BZI_Prod

Caption: Comparison of the one-step benzoxazole synthesis versus the multi-step benzisoxazole aldehyde synthesis.

Comparative Performance Metrics

The following table summarizes the efficiency data for researchers selecting a scaffold for library generation.

MetricBenzoxazole (5-CHO)Benzisoxazole (3-CHO)Critical Note
Step Count 1 (Convergent)3-4 (Linear)Benzoxazole is superior for library throughput.
Overall Yield 85 - 95% 20 - 40% Benzisoxazole suffers from losses in bromination step.
Atom Economy High (Loss of

/EtOH)
Low (Loss of Succinimide, HBr, etc.)Benzoxazole is greener.[2][3]
Reagent Safety High (Acids, Orthoesters)Low/Med (Radical initiators, NBS)Benzisoxazole route requires hazardous radical chemistry.
Scalability Excellent (kg scale feasible)Difficult (Exotherms, purification)Radical bromination is challenging to scale safely.
Aldehyde Stability High (at C5/C6)High (at C3)Warning: Benzoxazole-2-CHO is unstable.

Expert Insights & Troubleshooting

Why Benzoxazole-2-carbaldehyde Fails

Attempts to synthesize benzoxazole-2-carbaldehyde often result in low recovery. Mechanistically, the C2 position is highly electrophilic. In the presence of water (or during aqueous workup), the aldehyde hydrates. The electron-withdrawing effect of the ring nitrogen facilitates the formation of a gem-diol, which can further unravel the oxazole ring under acidic conditions.

  • Solution: Do not isolate. Generate in situ from the alcohol using MnO2 or Dess-Martin Periodinane in anhydrous DCM and react immediately.

Optimizing the Benzisoxazole Route

The bottleneck in the benzisoxazole route is the radical bromination .

  • Issue: Over-bromination to the dibromomethyl species.

  • Fix: Stop the reaction at ~70% conversion rather than pushing for completion. The unreacted methyl starting material is easier to separate from the mono-bromide than the di-bromide is.

References

  • BenchChem. A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. Retrieved from .

  • Kalkote, U. R., et al. A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate. Retrieved from .

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. Retrieved from .

  • Chimica Italiana. Recent advances in the synthesis of 1,2-benzisoxazoles. Retrieved from .

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Retrieved from .

Sources

Comparative

Analytical Comparison Guide: Elemental Purity Standards for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde

Executive Summary & Chemical Profile As a Senior Application Scientist, evaluating the elemental purity of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (CAS: 2060033-90-9) requires navigating the complex thermal and chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, evaluating the elemental purity of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde (CAS: 2060033-90-9) requires navigating the complex thermal and chemical stability of its heterocyclic framework. This compound serves as a critical building block in advanced pharmaceutical synthesis. Ensuring its purity demands a bifurcated analytical approach:

  • Bulk Organic Composition (CHNS/O): Verifying the theoretical stoichiometric ratios (C: 58.90%, H: 3.09%, N: 8.59%, O: 29.42%) to confirm structural integrity.

  • Trace Elemental Impurities: Quantifying toxic heavy metals and residual catalysts to comply with and mandates[1][2].

Organic Elemental Analysis (CHNS/O): Calibration Standards Comparison

For dynamic flash combustion analysis, selecting the correct calibration standard is critical. The 1,2-benzoxazole ring is highly refractory; incomplete combustion will artificially skew the Carbon-to-Nitrogen (C/N) ratio.

Table 1: Performance Comparison of CHNS Calibration Standards for Benzoxazoles
StandardComposition (C/H/N/O/S %)Matrix Match to TargetCombustion BehaviorVerdict
Acetanilide C:71.09, H:6.71, N:10.36, O:11.84High (Similar C/N ratio)Rapid, complete oxidationOptimal for baseline CHN calibration.
Sulfanilamide C:41.84, H:4.68, N:16.27, O:18.58, S:18.62Moderate (Introduces S)Stable, predictableUseful only if sulfonated impurities are suspected.
BBOT C:72.53, H:6.09, N:6.51, O:7.43, S:7.45Low (High C, low N)Requires higher O₂ dosingSub-optimal due to divergent N/O ratios.

Mechanistic Causality: Tin capsules are mandatory for encapsulating the sample. Upon introduction to the 1000°C furnace, the tin undergoes a highly exothermic oxidation, creating a localized flash temperature of ~1800°C. This thermal spike is the only reliable mechanism to completely cleave the stable N-O bond in the benzoxazole ring, preventing the formation of refractory carbonaceous char that would otherwise trap nitrogen.

Trace Elemental Impurities: Methodological Comparison (ICH Q3D)

Historically, pharmaceutical elemental analysis relied on , a colorimetric heavy metals test[3]. This has been globally superseded by USP <233>, which mandates instrumental techniques due to the strict Permitted Daily Exposure (PDE) limits set by ICH Q3D for Class 1 elements (As, Cd, Hg, Pb) and Class 2A/2B transition metals[4][5].

Table 2: Comparison of Trace Elemental Analysis Methods for APIs
MethodDetection LimitSpecificityRecovery of Volatiles (Hg, As)Regulatory Status
ICP-MS Sub-ppt to ppbIsotope-specificExcellent (Closed-vessel)Gold Standard (USP <233>)
ICP-OES ppb to ppmElement-specificGood (Closed-vessel)Acceptable for Class 3 elements
USP <231> ~10 ppmNon-specific (Total Sulfides)Poor (Lost during open ashing)Obsolete

Mechanistic Causality: ICP-MS is prioritized because 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde is often synthesized using transition metal cross-coupling catalysts (e.g., Pd, Pt - Class 2B elements). ICP-MS provides the isotopic resolution necessary to quantify these residues down to parts-per-trillion (ppt) levels, avoiding the severe spectral emission interferences common in ICP-OES[1].

Validated Experimental Protocols

Protocol A: CHNS/O Dynamic Flash Combustion

Self-Validating System: This protocol utilizes a K-factor calibration model with Acetanilide, continuously validated by running an analytical blank (empty tin capsule) every 10 samples to ensure zero atmospheric nitrogen carryover.

  • Preparation: Weigh exactly 1.500 mg (±0.001 mg) of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde into a standard tin capsule using a microbalance. Fold and crimp tightly to eliminate trapped ambient air.

  • Combustion: Drop the capsule into a quartz combustion tube packed with chromium(III) oxide (oxidation catalyst) at 1000°C. Inject a 10 mL pulse of high-purity O₂ gas.

  • Reduction: Pass the resulting gas mixture (CO₂, H₂O, NOₓ) through a reduction column packed with elemental copper wire at 600°C.

    • Causality: The copper quantitatively reduces all NOₓ species back to N₂ gas while scavenging excess O₂, ensuring accurate nitrogen detection without oxygen interference.

  • Detection: Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

Protocol B: Microwave Digestion and ICP-MS (USP <233> Compliance)

Self-Validating System: The continuous infusion of internal standards (⁴⁵Sc, ⁸⁹Y, ²⁰⁹Bi) corrects for matrix-induced signal suppression. Simultaneously, a 1% isopropanol spike in the calibration blanks normalizes the carbon-enhancement effect on Arsenic (As) and Selenium (Se) ionization in the plasma.

  • Digestion: Transfer 0.100 g of the sample into a PTFE microwave digestion vessel. Add 6.0 mL of concentrated HNO₃ and 2.0 mL of 30% H₂O₂.

  • Microwave Program: Ramp to 200°C over 15 minutes and hold for 20 minutes.

    • Causality: The benzoxazole ring is highly resistant to standard acid attack. The high pressure (up to 40 bar) and temperature generate aggressive hydroxyl radicals from the H₂O₂, completely mineralizing the organic matrix to prevent carbon buildup on the ICP-MS cones.

  • Dilution & Spiking: Dilute the clear digestate to 50 mL with ultrapure water (18.2 MΩ·cm). Inline-spike with 10 ppb of the internal standard mix.

  • Analysis: Analyze via ICP-MS in Helium (He) collision cell mode.

    • Causality: He gas selectively attenuates polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl interfering with ⁷⁵As) via kinetic energy discrimination (KED), ensuring true elemental quantification.

Analytical Workflow Visualization

Workflow Start 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde Branch1 Organic Purity (CHNS/O) Start->Branch1 Branch2 Trace Metals (ICH Q3D) Start->Branch2 Prep1 Tin Capsule Encapsulation Branch1->Prep1 Prep2 HNO3/H2O2 Microwave Digestion Branch2->Prep2 Action1 Flash Combustion (1000°C) Prep1->Action1 Action2 He-Collision Cell ICP-MS Prep2->Action2

Analytical workflow for elemental purity validation of benzoxazole derivatives.

References

  • Food and Drug Administration (FDA). "Elemental Impurities in Drug Products Guidance for Industry". fda.gov.

  • Thermo Fisher Scientific. "Determining Elemental Impurities in Pharmaceutical Products and Dietary Supplements". thermofisher.com.

  • Agilent Technologies. "Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories". agilent.com.

  • West Pharma. "ICH Q3D Elemental Impurities – What are the Requirements?". westpharma.com.

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Safety & Regulatory Compliance

Safety

3-Hydroxy-1,2-benzoxazole-6-carbaldehyde proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde. The procedural framework herein is grounded in estab...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde. The procedural framework herein is grounded in established safety protocols for hazardous organic compounds, tailored to the specific chemical nature of this substance.

Executive Summary & Core Operational Directive

The proper disposal of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde, a substituted aromatic heterocyclic compound, necessitates a stringent, safety-first approach. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally analogous compounds—including benzaldehydes and benzoxazoles—to establish a robust and cautious disposal protocol. The foundational principle of this directive is to treat this compound as hazardous waste, ensuring containment, clear labeling, and disposal via a licensed environmental services provider.

Hazard Assessment & Chemical Profile

A thorough risk assessment is the cornerstone of safe laboratory practice. Lacking a dedicated SDS, we must infer the hazard profile of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde from its constituent functional groups.

  • Benzaldehyde Moiety: Aromatic aldehydes are known to be irritants and can be harmful if ingested. For instance, 3-Hydroxybenzaldehyde is classified as harmful if swallowed and causes serious eye irritation.[1]

  • Benzoxazole Core: The benzoxazole structure is found in many biologically active compounds.[2] Related benzoxazole derivatives are listed with warnings for being harmful if swallowed, in contact with skin, or inhaled, and for causing skin and eye irritation.[3]

Based on this analysis, it is prudent to handle 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde as a substance that is, at minimum:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • Potentially harmful if inhaled.

  • Harmful to aquatic life.[1]

Incompatible Materials:

To prevent dangerous reactions, do not mix this compound's waste with:

  • Strong oxidizing agents

  • Strong bases or acids

  • Halogenated compounds[4]

Personal Protective Equipment (PPE) & Handling

A multi-layered PPE strategy is mandatory to mitigate exposure risks during handling and disposal.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.Protects against splashes and accidental contact with the eyes, which is critical given the compound's expected serious eye irritation properties.[1][5]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of after contamination.Prevents skin contact, addressing the risk of skin irritation.[5][6]
Body Protection A standard laboratory coat. For significant quantities or spill cleanup, a chemically impervious apron is recommended.Minimizes contamination of personal clothing.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area or chemical fume hood.In case of dust formation or inadequate ventilation, a NIOSH-approved respirator for organic vapors/particulates should be used.

Handling Protocol:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure eyewash stations and safety showers are readily accessible.

  • Avoid the formation of dust if handling the compound in its solid form.

Spill Management & Emergency Procedures

Immediate and correct response to a spill is critical to containing the hazard.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access and remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Don PPE: Wear the full PPE ensemble as detailed in the table above.

  • Contain & Absorb: For liquid spills, contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. For solid spills, carefully sweep up the material to avoid creating dust.[4]

  • Collect Waste: Place all contaminated absorbent material and any contaminated tools or PPE into a designated, sealable, and chemically compatible container.

  • Label Container: Clearly label the container as "Hazardous Waste" and list the chemical name.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning water for disposal as hazardous waste. Do not allow wash water to enter drains.[1]

  • Final Disposal: Arrange for the pickup of the sealed waste container with your institution's Environmental Health & Safety (EHS) office or a licensed waste contractor.

Disposal Workflow: A Step-by-Step Guide

The disposal of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde must be managed as a regulated hazardous waste stream. Sink or trash disposal is strictly prohibited.

Step 1: Waste Segregation
  • Primary Container: Collect all waste containing 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde in a dedicated, chemically resistant container (e.g., high-density polyethylene or glass) with a secure, screw-top cap.[4]

  • Solid vs. Liquid: Segregate solid waste (contaminated gloves, weigh paper, absorbent materials) from liquid waste (reaction residues, contaminated solvents).[4]

  • Labeling: The container must be labeled at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Hydroxy-1,2-benzoxazole-6-carbaldehyde"

    • The approximate percentage of the compound in the waste mixture.

    • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 2: On-Site Accumulation
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the container closed at all times except when adding waste.

Step 3: Final Disposal Arrangement
  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with the full chemical name and any available hazard information.

  • The universally recommended disposal method for this type of organic compound is high-temperature incineration at a licensed industrial combustion plant.[4]

Visualization of Disposal Decision Logic

The following diagram illustrates the procedural flow for the proper disposal of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde.

DisposalWorkflow cluster_prep Phase 1: In-Lab Handling cluster_storage Phase 2: Accumulation cluster_disposal Phase 3: Final Disposition start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Designated, Compatible, Sealed Waste Container segregate->container label_waste Label Container: 'Hazardous Waste' + Chemical Name + Hazards container->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store check_compat Ensure separation from incompatible materials store->check_compat contact_ehs Contact EHS or Licensed Waste Contractor check_compat->contact_ehs transport Transport to Approved Waste Disposal Facility contact_ehs->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate

Caption: Disposal workflow for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde.

References

  • Carl ROTH. Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • Loba Chemie. (2019, March 6). 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-HYDROXY BENZALDEHYDE. Retrieved from [Link]

  • American Elements. Benzo[d]isoxazole-3-carbaldehyde | CAS 84395-93-7. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Code. Retrieved from [Link]

  • Wikipedia. Benzoxazole. Retrieved from [Link]

  • Northeastern University Environmental Health and Safety. Hazardous Waste Lists and Characteristic Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Introduction to Hazardous Waste Identification. Retrieved from [Link]

  • Environmental Marketing Services. (2019, October 30). Common Types of Waste Generated by Industry Sectors. Retrieved from [Link]

  • Zhang, Y., & Xia, J. (2009).
  • Potewar, T. M., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.
  • Carl ROTH. Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Li, Y., et al. (2025, March 28).
  • Zare, A., et al. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Google Patents. (2004, October 7). Process for the purification of substituted benzoxazole compounds.

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